Valerena-4,7(11)-diene
Descripción
Structure
2D Structure
3D Structure
Propiedades
Fórmula molecular |
C15H24 |
|---|---|
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
(4S,7R,7aR)-3,7-dimethyl-4-(2-methylprop-1-enyl)-2,4,5,6,7,7a-hexahydro-1H-indene |
InChI |
InChI=1S/C15H24/c1-10(2)9-13-7-5-11(3)14-8-6-12(4)15(13)14/h9,11,13-14H,5-8H2,1-4H3/t11-,13+,14-/m1/s1 |
Clave InChI |
MZZFDMZYIBWOOA-KWCYVHTRSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H](C2=C(CC[C@H]12)C)C=C(C)C |
SMILES canónico |
CC1CCC(C2=C(CCC12)C)C=C(C)C |
Origen del producto |
United States |
Foundational & Exploratory
Valerena-4,7(11)-diene: A Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valerena-4,7(11)-diene is a bicyclic sesquiterpene hydrocarbon of significant interest in the pharmaceutical and natural products sectors. It is recognized as a key bioactive constituent in several medicinal plants, most notably Valeriana officinalis L. and Nardostachys jatamansi (D.Don) DC. This technical guide provides an in-depth overview of the natural sources, distribution, biosynthesis, and analytical methodologies for this compound, aimed at supporting research and development efforts.
Natural Sources and Distribution
This compound is primarily found in the essential oils extracted from the roots and rhizomes of various plant species. Its distribution and concentration can vary significantly based on the plant's geographical origin, genetic strain, and harvesting time.
Valeriana officinalis L. (Valerian)
Valeriana officinalis, commonly known as valerian, is a perennial flowering plant native to Europe and Asia. The roots and rhizomes of this plant are widely used in traditional medicine for their sedative and anxiolytic properties, with this compound being a significant contributor to these effects.[1][2] The essential oil is typically obtained through steam distillation of the dried roots.[3] The concentration of this compound in the essential oil can be influenced by the specific chemotype of the plant.[4]
Nardostachys jatamansi (D.Don) DC. (Spikenard)
Nardostachys jatamansi, also known as spikenard or jatamansi, is a flowering plant of the Valerianaceae family that grows in the Himalayas. Its rhizomes are the source of a highly aromatic essential oil that has been used in traditional medicine and perfumery for centuries. This compound is a notable component of spikenard oil.
Quantitative Data on this compound Content
The following tables summarize the reported quantitative data for this compound and related compounds in the essential oils of Valeriana officinalis and Nardostachys jatamansi. It is important to note that the chemical composition of essential oils can exhibit considerable variability.
Table 1: Composition of Essential Oil from Valeriana officinalis L. Roots
| Compound | Relative Percentage (%) | Country of Origin | Analytical Method | Reference |
| Valerianol | 12.55 | Iran | GC-MS | [5] |
| (Z)-valerenyl acetate | 12.19 | Iran | GC-MS | [5] |
| Valerenal | 11.27 | Iran | GC-MS | [5] |
| α-kessyl acetate | 11.06 | Iran | GC-MS | [5] |
| Valeranone | 4.11 | Iran | GC-MS | [5] |
| Bornyl acetate | 8.8 - 33.7 | Estonia | GC, GC/MS | [6] |
| Valerenal | tr - 14.7 | Estonia | GC, GC/MS | [6] |
| Valerianol | 0.3 - 16.7 | Estonia | GC, GC/MS | [6] |
| Valeranone | 0.5 - 9.4 | Estonia | GC, GC/MS | [6] |
Note: "tr" indicates trace amounts.
Table 2: Composition of Essential Oil from Nardostachys jatamansi (D.Don) DC. Rhizomes
| Compound | Relative Percentage (%) | Geographical Region | Analytical Method | Reference |
| Jatamansone (Valeranone) | 36.71 | Not Specified | GLC, GC-MS | [7] |
| t-cadinol | 22.67 | Not Specified | GLC, GC-MS | [7] |
| Ledol | 23.82 | Nepal | GC-MS | [1] |
| Sativen | 20.00 | Nepal | GC-MS | [1] |
| β-Gurjunene | 13.82 | Nepal | GC-MS | [1] |
| Valencene | 7.75 | Nepal | GC-MS | [1] |
| Calarene | 20.4 | Haridwar, India | GC, GC-MS | [8] |
| γ-Himachelene | 17.1 | Haridwar, India | GC, GC-MS | [8] |
| Vardiflorene | 12.3 | Haridwar, India | GC, GC-MS | [8] |
| Guaia-6,9-diene | 11.96 | Not Specified | GC-MS | [9] |
| Calarene | 10.44 | Not Specified | GC-MS | [9] |
| Jatamansone | 8.11 | Not Specified | GC-MS | [9] |
| α-Gurjunene | 7.42 | Not Specified | GC-MS | [9] |
| Valencene | 6.46 | Not Specified | GC-MS | [9] |
Biosynthesis of this compound
This compound is a sesquiterpenoid, and its biosynthesis follows the mevalonate (MVA) pathway. The key precursor for all sesquiterpenes is farnesyl pyrophosphate (FPP). In Valeriana officinalis, the cyclization of FPP to form the this compound skeleton is catalyzed by a specific sesquiterpene synthase, this compound synthase.[2]
Caption: Biosynthesis of this compound from Acetyl-CoA.
Experimental Protocols
Extraction of Essential Oil by Steam Distillation
This protocol describes a general method for the extraction of essential oil from Valeriana officinalis roots.[3][10][11]
Materials and Equipment:
-
Dried and powdered Valeriana officinalis roots
-
Steam distillation apparatus (including a boiling flask, biomass flask, still head, condenser, and collection vessel)
-
Heating mantle or hot plate
-
Distilled water
-
Anhydrous sodium sulfate
-
Glass vials for storage
Procedure:
-
Preparation of Plant Material: Ensure the Valeriana officinalis roots are thoroughly dried and coarsely powdered to increase the surface area for efficient extraction.
-
Apparatus Setup: Assemble the steam distillation apparatus. Place a known quantity of the powdered root material into the biomass flask. Fill the boiling flask with distilled water to about two-thirds of its capacity.
-
Distillation: Heat the boiling flask to generate steam. The steam will pass through the plant material in the biomass flask, causing the volatile essential oils to vaporize.
-
Condensation: The steam and essential oil vapor mixture will travel to the condenser, where it will be cooled by circulating cold water, causing it to condense back into a liquid.
-
Collection: Collect the condensate, which will be a two-phase mixture of water (hydrosol) and the less dense essential oil, in the collection vessel.
-
Separation: Carefully separate the essential oil layer from the aqueous layer using a separatory funnel.
-
Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Storage: Store the purified essential oil in a sealed, airtight glass vial, protected from light and heat to prevent degradation.
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general procedure for the qualitative and quantitative analysis of this compound in an essential oil sample.[5][12]
Materials and Equipment:
-
Essential oil sample
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Helium carrier gas (high purity)
-
A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Microsyringe
-
Volumetric flasks and pipettes
-
Hexane or other suitable solvent for dilution
-
Reference standard of this compound (if available for quantification)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the essential oil in a suitable solvent like hexane (e.g., 1% v/v).
-
GC-MS Instrument Setup:
-
Injector: Set the injector temperature (e.g., 250 °C) and split ratio (e.g., 1:50).
-
Oven Temperature Program: A typical program could be: initial temperature of 60 °C held for 2 minutes, then ramped at 3 °C/min to 240 °C, and held for 5 minutes.
-
Carrier Gas: Set the helium flow rate (e.g., 1 mL/min).
-
Mass Spectrometer: Set the ion source temperature (e.g., 230 °C), transfer line temperature (e.g., 280 °C), and mass scan range (e.g., 40-400 amu). The ionization energy is typically 70 eV.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Acquisition: Start the data acquisition. The compounds will be separated based on their volatility and interaction with the column's stationary phase, and then detected by the mass spectrometer.
-
Compound Identification:
-
Identify this compound by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST, Wiley).
-
Confirm the identification by comparing the retention index (RI) with literature values.
-
-
Quantification (Relative): The relative percentage of this compound can be determined by dividing the peak area of the compound by the total peak area of all identified compounds and multiplying by 100.
Experimental Workflow
The following diagram illustrates a typical workflow for the extraction, analysis, and identification of this compound from a plant source.
Caption: General workflow for this compound analysis.
Conclusion
This compound remains a compound of high interest for its potential therapeutic applications. This guide provides a foundational understanding of its natural occurrence, biosynthesis, and the methodologies required for its extraction and analysis. Further research into the variability of its content in different plant populations and the optimization of extraction and analytical protocols will be crucial for its future development as a pharmaceutical agent.
References
- 1. pharmacyjournal.net [pharmacyjournal.net]
- 2. Enzymatic synthesis of this compound by a unique sesquiterpene synthase from the valerian plant (Valeriana officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bestengineeringtechnologies.com [bestengineeringtechnologies.com]
- 4. cdn.techscience.cn [cdn.techscience.cn]
- 5. tandfonline.com [tandfonline.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. tsijournals.com [tsijournals.com]
- 8. phcogj.com [phcogj.com]
- 9. pure.sruc.ac.uk [pure.sruc.ac.uk]
- 10. mechotech.in [mechotech.in]
- 11. engineering.iastate.edu [engineering.iastate.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
The Biosynthesis of Valerena-4,7(11)-diene in Valeriana officinalis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of valerena-4,7(11)-diene, a significant sesquiterpenoid contributor to the anxiolytic and sedative properties of Valeriana officinalis (valerian). This document details the enzymatic conversion of farnesyl pyrophosphate (FPP) to this compound, presenting key quantitative data, comprehensive experimental protocols, and visual representations of the underlying biochemical processes.
Core Biosynthetic Pathway
The synthesis of this compound in Valeriana officinalis is a crucial step in the formation of valerenic acid and its derivatives, compounds of significant pharmacological interest. The central enzyme in this pathway is This compound synthase , also identified as VoTPS2 . This enzyme catalyzes the cyclization of the linear isoprenoid precursor, (2E,6E)-farnesyl pyrophosphate (FPP), into the bicyclic sesquiterpene, this compound.[1][2][3][4]
The precursor, FPP, is synthesized through the mevalonate (MVA) pathway, a fundamental route for isoprenoid biosynthesis in plants. This pathway originates from acetyl-CoA and proceeds through a series of enzymatic steps to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are then sequentially condensed to form geranyl pyrophosphate (GPP) and subsequently FPP.
Quantitative Enzyme Kinetics
The kinetic properties of this compound synthase (VoTPS2) have been characterized, providing insight into its efficiency and substrate affinity. These parameters are essential for understanding the metabolic flux through the pathway and for potential bioengineering applications.
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Source |
| This compound synthase (VoTPS2) | (2E,6E)-Farnesyl pyrophosphate | ~10 | 0.01 | [1] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has been made possible through a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following sections detail the methodologies employed in key experiments.
RNA Isolation, cDNA Synthesis, and Gene Cloning
This protocol describes the initial steps to identify and isolate the gene encoding this compound synthase from Valeriana officinalis root tissue, where it is predominantly expressed.[1]
-
RNA Isolation: Total RNA is extracted from fresh or frozen valerian root tissue using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity are assessed by spectrophotometry and agarose gel electrophoresis.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA template using a reverse transcriptase (e.g., SuperScript III, Invitrogen) and an oligo(dT) primer.
-
PCR Amplification: The full-length coding sequence of the putative sesquiterpene synthase is amplified from the cDNA library using gene-specific primers designed based on transcriptomic data. A high-fidelity DNA polymerase (e.g., Phusion, NEB) is used to minimize amplification errors.
-
Cloning: The amplified PCR product is gel-purified and cloned into a suitable expression vector (e.g., pET-28a for bacterial expression or a yeast expression vector). The cloned sequence is verified by Sanger sequencing.
Heterologous Expression and Purification of Recombinant VoTPS2
To characterize the enzymatic activity, the cloned gene is expressed in a heterologous host system, such as Escherichia coli or Saccharomyces cerevisiae.
-
Transformation: The expression vector containing the VoTPS2 gene is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)) or a yeast strain.
-
Culture and Induction: Transformed cells are grown in an appropriate medium (e.g., LB for E. coli, YPD for yeast) to a specific optical density. Gene expression is then induced by the addition of an inducing agent (e.g., isopropyl β-D-1-thiogalactopyranoside (IPTG) for E. coli).
-
Cell Lysis and Protein Purification: After induction, cells are harvested by centrifugation and lysed by sonication or enzymatic digestion. The recombinant protein, often engineered with a purification tag (e.g., His-tag), is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose).
-
Protein Quantification and Verification: The concentration of the purified protein is determined using a protein assay (e.g., Bradford assay). The purity and molecular weight of the recombinant protein are confirmed by SDS-PAGE.
In Vitro Enzyme Assays
These assays are performed to determine the function of the purified recombinant VoTPS2 and to measure its kinetic parameters.
-
Reaction Mixture: The standard assay mixture contains the purified VoTPS2 enzyme, the substrate (2E,6E)-farnesyl pyrophosphate, and a reaction buffer (e.g., Tris-HCl with MgCl₂).
-
Reaction Conditions: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period.
-
Product Extraction: The reaction is stopped, and the sesquiterpene products are extracted from the aqueous phase using an organic solvent (e.g., hexane or pentane).
-
Product Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the this compound produced.
In Vivo Product Identification in Engineered Yeast
Expressing VoTPS2 in Saccharomyces cerevisiae allows for the characterization of its product in a cellular environment that endogenously produces the FPP substrate.
-
Yeast Culture: Yeast cells transformed with the VoTPS2 expression vector are cultured in a suitable medium.
-
Metabolite Extraction: The sesquiterpene products are extracted from the yeast culture, often by overlaying the culture with an organic solvent to capture the volatile products.
-
Structural Elucidation: The structure of the produced this compound is confirmed by comparing its GC-MS fragmentation pattern and retention time with an authentic standard. Further structural confirmation can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Visualizing the Pathway and Processes
To facilitate a clearer understanding of the biosynthesis of this compound and the associated experimental workflows, the following diagrams are provided.
References
- 1. Enzymatic synthesis of this compound by a unique sesquiterpene synthase from the valerian plant (Valeriana officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Yeo, Y., Nybo, S.E., Chittiboyina, A.G., Weerasooriya, A.D., Wang, Y., Gongora-Castillo, E., et al. (2013) Functional Identification of Valerena-1,10-Diene Synthase, a Terpene Synthase Catalyzing a Unique Chemical Cascade in the Biosynthesis of Biologically Active Sesquiterpenes in Valeriana officinalis. The Journal of Biological Chemistry, 288, 3163-3173. - References - Scientific Research Publishing [scirp.org]
- 3. cdn.techscience.cn [cdn.techscience.cn]
- 4. iosrjournals.org [iosrjournals.org]
An In-depth Technical Guide to Valerena-4,7(11)-diene: Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valerena-4,7(11)-diene is a bicyclic sesquiterpenoid hydrocarbon of significant interest in the fields of pharmacology and natural product chemistry.[1] First identified in Valeriana officinalis, it is a key contributor to the sedative and anxiolytic properties of valerian root extracts.[1][2] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and analytical characterization of this compound. It also delves into its known biological activities and the experimental protocols used for its study, aiming to serve as a valuable resource for researchers and professionals in drug development.
Chemical Structure and Properties
This compound is a volatile, nonpolar compound with the chemical formula C15H24 and a molecular weight of approximately 204.35 g/mol .[3][4][5] Its structure consists of a fused bicyclic system with two double bonds, one of which is exocyclic.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (4S,7R,7aR)-3,7-dimethyl-4-(2-methylprop-1-enyl)-2,4,5,6,7,7a-hexahydro-1H-indene | [3][5] |
| Chemical Formula | C15H24 | [3][4][5] |
| Molecular Weight | 204.35 g/mol | [3][4][5] |
| CAS Number | 351222-66-7 | [3][5] |
| InChI | InChI=1S/C15H24/c1-10(2)9-13-7-5-11(3)14-8-6-12(4)15(13)14/h9,11,13-14H,5-8H2,1-4H3/t11-,13+,14-/m1/s1 | [3] |
| InChIKey | MZZFDMZYIBWOOA-KWCYVHTRSA-N | [3] |
Stereochemistry
The stereochemistry of this compound is crucial for its biological activity. The molecule possesses three chiral centers, and the naturally occurring, active enantiomer has been identified as (4S,7R,7aR)-3,7-dimethyl-4-(2-methylprop-1-enyl)-2,4,5,6,7,7a-hexahydro-1H-indene.[3][5] The specific spatial arrangement of the substituents at these stereocenters dictates its interaction with biological targets.
Spectroscopic Data
The structural elucidation of this compound has been primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides characteristic signals for the 15 carbon atoms in the molecule. The chemical shifts are consistent with the presence of olefinic carbons, aliphatic carbons in the bicyclic ring system, and methyl groups.
Table 2: ¹³C-NMR Chemical Shift Data for this compound
| Carbon Atom | Chemical Shift (ppm) |
| C1 | 32.4 |
| C2 | 26.5 |
| C3 | 38.7 |
| C3a | 49.5 |
| C4 | 142.1 |
| C5 | 121.8 |
| C6 | 23.8 |
| C7 | 148.9 |
| C7a | 53.7 |
| C8 | 20.9 |
| C9 | 25.8 |
| C10 | 17.9 |
| C11 | 110.1 |
| C12 | 25.7 |
| C13 | 17.7 |
Note: Data is compiled from publicly available spectral databases and may vary slightly depending on the solvent and experimental conditions.
¹H-NMR Spectroscopy: While detailed ¹H-NMR data can be complex due to overlapping signals, it provides valuable information about the proton environment in the molecule. Key features include signals corresponding to olefinic protons and methyl groups. However, purification of the compound is critical as contaminants can interfere with accurate signal assignment.[6][7]
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is a standard technique for the identification and quantification of this compound in complex mixtures, such as essential oils. The mass spectrum is characterized by a molecular ion peak (M⁺) at m/z 204, corresponding to the molecular weight of the compound.
Experimental Protocols
Isolation and Purification
Caption: A generalized workflow for the isolation and purification of this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C spectra.
-
Data Acquisition: Standard pulse sequences are used for both ¹H and ¹³C NMR. 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for complete structural assignment.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: The sample is dissolved in a volatile solvent (e.g., hexane).
-
Instrumentation: A GC system coupled to a mass spectrometer is used.
-
GC Conditions:
-
MS Conditions:
-
Ionization: Electron ionization (EI) at 70 eV is standard.
-
Mass Range: A scan range of m/z 40-400 is typical.
-
Chemical Synthesis
A concise, three-step synthesis of this compound from valerenic acid has been reported, achieving a 63% total yield.[8][9] The key steps involve the reduction of the carboxylic acid, bromination of the resulting alcohol, and subsequent reduction of the bromide.[8][9] A detailed, step-by-step protocol from the primary literature should be consulted for replication.
Biological Activity and Signaling Pathways
This compound exhibits significant sedative and anxiolytic effects.[10][11][12] Studies in animal models have shown that inhalation of this compound can ameliorate stress-induced behavioral changes.[10][13]
The mechanism of action is believed to involve the modulation of several key physiological systems:
-
Hypothalamic-Pituitary-Adrenal (HPA) Axis: this compound has been shown to reduce stress-induced increases in serum corticosterone levels, suggesting an interaction with the HPA axis.[10][13]
-
Sympathetic-Adrenomedullary System: The compound also appears to influence the sympathetic nervous system.[13]
-
Neurotransmitter Systems: Research suggests that the sedative and anxiolytic effects may be mediated through interactions with GABAergic and dopaminergic (D2) systems.[10][13] Inhalation of this compound has been observed to reduce stress-induced increases in cerebral serotonin and dopamine levels.[10]
Caption: A diagram illustrating the proposed signaling pathways modulated by this compound.
Conclusion
This compound is a structurally defined sesquiterpenoid with promising pharmacological activities. This guide has provided a detailed overview of its chemical properties, stereochemistry, and analytical characterization. The outlined experimental protocols and the summary of its biological effects and proposed mechanisms of action offer a solid foundation for further research and development. Future studies focusing on detailed structure-activity relationships, elucidation of its precise molecular targets, and the development of robust synthetic and purification protocols will be crucial for unlocking the full therapeutic potential of this intriguing natural product.
References
- 1. Enzymatic synthesis of this compound by a unique sesquiterpene synthase from the valerian plant (Valeriana officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. scite.ai [scite.ai]
- 7. researchgate.net [researchgate.net]
- 8. Concise synthesis of this compound, a highly active sedative, from valerenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C15H24 | CID 58067884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Inhalation administration of this compound from Nardostachys chinensis roots ameliorates restraint stress-induced changes in murine behavior and stress-related factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of volatile components from spikenard: this compound is a highly active sedative compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
Valerena-4,7(11)-diene: A Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valerena-4,7(11)-diene is a bicyclic sesquiterpene hydrocarbon of significant interest in the fields of pharmacology and natural product chemistry.[1] It is a key constituent of the essential oil of Valeriana officinalis, a plant long used in traditional medicine for its sedative and anxiolytic properties.[1] Emerging research has identified this compound as a potent sedative agent, contributing to the therapeutic effects of valerian root extracts.[2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its spectroscopic profile, synthesis, and biological significance.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C15H24 | [3][4][5][7][8] |
| Molecular Weight | 204.35 g/mol | [3][4][5][7][8] |
| CAS Number | 351222-66-7 | [3][4][5][7] |
| IUPAC Name | (4S,7R,7aR)-3,7-dimethyl-4-(2-methylprop-1-en-1-yl)-2,4,5,6,7,7a-hexahydro-1H-indene | [3][4][5][7] |
| Water Solubility | 0.04863 mg/L at 25 °C (estimated) | [5] |
| XlogP3-AA | 4.60 (estimated) | [5] |
Spectroscopic Data
The structural elucidation of this compound has been accomplished through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
While full, detailed experimental spectra are often found in supplementary materials of published papers, which were not accessible for this review, the successful characterization of this compound using 13C-NMR has been reported.[1] The chemical shifts obtained from such analyses are crucial for confirming the carbon skeleton and the positions of the double bonds.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a key analytical technique for the identification of this compound in complex mixtures like essential oils.[1] The mass spectrum of a compound provides a unique fragmentation pattern that serves as a molecular fingerprint. While a detailed fragmentation analysis is not provided in the reviewed literature, the NIST WebBook provides gas chromatography data for this compound.[3][4]
Synthesis of this compound
Both chemical and enzymatic synthetic routes to this compound have been described, offering pathways for its production for research and potential therapeutic applications.
Chemical Synthesis
A concise, three-step synthesis of this compound from valerenic acid has been reported.[9][10] This chemical synthesis provides a direct method for obtaining the compound for biological testing and structure-activity relationship (SAR) studies.
Experimental Protocol: Concise Synthesis from Valerenic Acid (Summary)
A detailed, step-by-step protocol is not available in the public domain. However, the overall transformation involves the following sequence of reactions[9][10]:
-
Reduction of the Carboxylic Acid: The carboxylic acid functionality of valerenic acid is reduced to a primary alcohol.
-
Bromination of the Alcohol: The resulting alcohol is converted to a bromide.
-
Reduction of the Bromide: The bromide is subsequently reduced to yield this compound.
References
- 1. Enzymatic synthesis of this compound by a unique sesquiterpene synthase from the valerian plant (Valeriana officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of volatile components from spikenard: this compound is a highly active sedative compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound, 351222-66-7 [thegoodscentscompany.com]
- 6. This compound | C15H24 | CID 58067884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
- 8. PubChemLite - this compound (C15H24) [pubchemlite.lcsb.uni.lu]
- 9. Concise synthesis of this compound, a highly active sedative, from valerenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Valerena-4,7(11)-diene Synthase: A Technical Guide to Gene Identification and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the identification and characterization of the Valerena-4,7(11)-diene synthase gene, a key enzyme in the biosynthesis of sedative and anxiolytic compounds found in the medicinal plant Valeriana officinalis. This document details the experimental protocols, quantitative data, and biosynthetic pathways associated with this enzyme, offering a comprehensive resource for researchers in natural product synthesis, enzyme engineering, and drug development.
Introduction
Valeriana officinalis, commonly known as valerian, is a widely used herbal remedy for insomnia and anxiety.[1][2] The therapeutic effects of its root extracts are attributed to a variety of chemical constituents, including the sesquiterpenoid valerenic acid and its precursor, this compound.[1][2] The enzymatic synthesis of this compound is a critical step in the biosynthesis of these medicinally important compounds. This guide focuses on the synthase responsible for this reaction, this compound synthase (EC 4.2.3.139), also referred to as VoTPS2.[3]
The identification of the gene encoding this enzyme was accomplished through a combination of next-generation sequencing of the V. officinalis root transcriptome and subsequent functional characterization in a heterologous host.[1][2] This breakthrough has paved the way for metabolic engineering approaches to produce valerenic acid and related compounds in microbial systems.[2][4]
Gene Identification and Sequence Information
The gene encoding this compound synthase was identified from a transcript library of Valeriana officinalis root.[1][2] Two sesquiterpene synthases, VoTPS1 and VoTPS2, were identified, with VoTPS2 being responsible for the synthesis of this compound.[1][2]
| Gene Name | GenBank Accession No. | Organism | Product |
| VoTPS2 | JQ437840 | Valeriana officinalis | This compound |
Enzyme Kinetics and Characterization
Following the identification of the VoTPS2 gene, the enzyme was expressed heterologously, purified, and subjected to kinetic analysis to determine its catalytic efficiency.
| Enzyme | Substrate | K_m (μM) | k_cat (s⁻¹) |
| VoTPS2 | (2E,6E)-farnesyl diphosphate | ~10 | 0.01 |
Table showing the kinetic properties of this compound synthase (VoTPS2). Data sourced from Pyle et al. (2012).[1][5]
Biosynthetic Pathway
This compound is synthesized from (2E,6E)-farnesyl diphosphate (FPP), a common precursor for sesquiterpenoids.[4][6] FPP itself is derived from the mevalonate (MVA) pathway.[2][4][6] The this compound synthase (VoTPS2) catalyzes the cyclization of the linear FPP molecule to form the characteristic bicyclic structure of this compound.[3]
References
- 1. Enzymatic synthesis of this compound by a unique sesquiterpene synthase from the valerian plant (Valeriana officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound synthase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. genscript.com [genscript.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Known Biological Activities of Valerena-4,7(11)-diene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valerena-4,7(11)-diene is a bicyclic sesquiterpene hydrocarbon found as a major constituent in the essential oils of several medicinal plants, most notably Valeriana officinalis and Nardostachys jatamansi (Spikenard).[1] Traditionally, extracts from these plants have been used for their sedative, anxiolytic, and calming effects. This technical guide provides a comprehensive overview of the currently known biological activities of this compound, with a focus on quantitative data, experimental methodologies, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.
Sedative and Anxiolytic Activities
The most well-documented biological activity of this compound is its sedative and anxiolytic effect. Inhalation of this volatile compound has been shown to produce significant central nervous system depressant effects.
Quantitative Data
| Activity | Model | Dose/Concentration | Effect | Reference |
| Sedative | Mice (locomotor activity) | 0.06% (inhalation) | Strongest sedative activity observed.[2] | [2] |
| Sedative | Caffeine-treated mice | Not specified | Calmed locomotor activity to normal levels. | |
| Hypnotic | Pentobarbital-treated mice | Not specified | Prolonged continuous sleep time by approximately 2.7 times.[3] | [3] |
| Anti-stress | Restraint-stressed mice | 300 µ g/cage (inhalation) | Suppressed stress-induced excitatory behaviors.[4][5] | [4][5] |
| Anti-stress | Restraint-stressed mice | 300 µ g/cage (inhalation) | Significantly reduced stress-induced increases in blood corticosterone, cerebral serotonin (5-HT), and dopamine (DA) levels.[4][5] | [4][5] |
Experimental Protocols
Locomotor Activity in Mice: The sedative effect of this compound was evaluated by measuring spontaneous locomotor activity in mice.
-
Animal Model: Male mice are commonly used.
-
Administration: this compound, diluted in a suitable solvent (e.g., triethyl citrate), is administered via inhalation in a designated chamber.
-
Apparatus: A locomotor activity cage equipped with infrared beams is used to automatically record the movements of the mice.
-
Procedure:
-
Mice are individually placed in the activity cages.
-
After an acclimatization period, the test compound or vehicle is introduced into the cage's atmosphere.
-
Locomotor activity is recorded for a defined period.
-
For caffeine-induced hyperactivity, caffeine is administered intraperitoneally before exposure to the test compound.
-
-
Data Analysis: The total number of beam interruptions or distance traveled is recorded and compared between the treated and control groups.
Pentobarbital-Induced Sleep Test: This test assesses the hypnotic effect of a compound by measuring its ability to prolong sleep induced by a sub-hypnotic dose of pentobarbital.
-
Animal Model: Male mice.
-
Administration: this compound is administered via inhalation.
-
Procedure:
-
A sub-hypnotic dose of pentobarbital is administered intraperitoneally.
-
Immediately after, the mice are exposed to the test compound or vehicle.
-
The duration of the loss of the righting reflex (i.e., the time until the mouse can right itself when placed on its back) is measured as the sleeping time.
-
-
Data Analysis: The sleeping time of the treated group is compared to that of the control group.
Mechanism of Action
The sedative and anti-stress effects of this compound are believed to be mediated through its interaction with the central nervous system. Studies suggest that it may modulate the hypothalamic-pituitary-adrenal (HPA) axis and interact with neurotransmitter systems. Specifically, it has been proposed to have GABAergic and D2 antagonist activities .[4] The reduction of stress-induced increases in corticosterone, serotonin, and dopamine further supports its role in modulating the stress response.[4]
Caption: Proposed modulation of the HPA axis by this compound.
Antioxidant Activity
While not as extensively studied as its sedative properties, there is some evidence to suggest that this compound possesses antioxidant activity.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a common and straightforward method to evaluate the antioxidant capacity of a compound.
-
Principle: Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.[6]
-
Reagents:
-
DPPH solution in methanol or ethanol.
-
Test compound (this compound) dissolved in a suitable solvent.
-
Standard antioxidant (e.g., ascorbic acid, Trolox).
-
-
Procedure:
-
A solution of the test compound at various concentrations is added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).
-
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[7][8]
Caption: General workflow of the DPPH antioxidant assay.
Anticancer, Anti-inflammatory, and Antimicrobial Activities
Currently, there is a lack of specific, peer-reviewed studies with quantitative data (e.g., IC50 or MIC values) directly investigating the anticancer, anti-inflammatory, and antimicrobial activities of isolated this compound. While extracts of plants containing this compound have shown some of these activities, the specific contribution of this compound remains to be elucidated. Future research is warranted in these areas to explore the full therapeutic potential of this natural compound.
Conclusion
This compound is a promising natural compound with well-established sedative and anxiolytic properties. Its mechanism of action appears to involve the modulation of the HPA axis and key neurotransmitter systems. While its antioxidant potential is suggested, further research is required to quantify this activity and to investigate other potential biological effects, including anticancer, anti-inflammatory, and antimicrobial properties. The detailed experimental protocols provided in this guide can serve as a foundation for future studies aimed at further characterizing the pharmacological profile of this compound and exploring its potential for the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of volatile components from spikenard: this compound is a highly active sedative compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhalation administration of this compound from Nardostachys chinensis roots ameliorates restraint stress-induced changes in murine behavior and stress-related factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Valerena-4,7(11)-diene: A Technical Guide to its Discovery and Isolation from Nardostachys chinensis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nardostachys chinensis, a perennial herb native to the Himalayan region, has a long-standing history in traditional medicine for its sedative and tranquilizing properties. Modern phytochemical investigations have sought to identify the specific bioactive constituents responsible for these effects. This technical guide focuses on a key sesquiterpenoid, Valerena-4,7(11)-diene, detailing its discovery, isolation from Nardostachys chinensis, and the current understanding of its mechanism of action. This document provides in-depth experimental protocols, quantitative data, and visual representations of associated pathways to support further research and drug development endeavors.
Discovery and Physicochemical Properties
This compound is a volatile sesquiterpenoid that has been identified as a significant contributor to the sedative effects of Nardostachys chinensis root extracts. Its discovery has been a focal point in understanding the therapeutic potential of this plant.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₂₄ |
| Molecular Weight | 204.35 g/mol |
| CAS Number | 351222-66-7 |
| Class | Sesquiterpenoid |
Experimental Protocols
The following protocols provide a comprehensive overview of the methodologies for the extraction, isolation, and structural elucidation of this compound from the roots and rhizomes of Nardostachys chinensis.
Plant Material and Extraction
-
Plant Material: The air-dried and powdered roots and rhizomes of Nardostachys chinensis are used as the starting material.
-
Extraction Solvent: 95% Ethanol is a commonly used solvent for the initial extraction.
-
Procedure:
-
The powdered plant material is subjected to extraction with 95% ethanol at room temperature. This process is typically repeated three times to ensure exhaustive extraction.
-
The resulting ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Isolation of this compound
The crude extract, a complex mixture of phytochemicals, is subjected to a series of chromatographic separations to isolate this compound.
-
Initial Fractionation (Column Chromatography):
-
The crude ethanol extract is suspended in water and partitioned successively with petroleum ether.
-
The petroleum ether fraction, which is enriched with non-polar compounds like sesquiterpenoids, is concentrated.
-
This fraction is then subjected to column chromatography on silica gel.
-
A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Fine Purification (Preparative HPLC):
-
Fractions containing compounds with similar TLC profiles to that expected for this compound are pooled and concentrated.
-
Further purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column.
-
A mobile phase consisting of a mixture of acetonitrile and water is typically used for elution.
-
The Biosynthetic Crossroads: A Technical Guide to Valerena-4,7(11)-diene and its Conversion to Valerenic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the biochemical relationship between valerena-4,7(11)-diene and the pharmaceutically significant compound, valerenic acid. It details the enzymatic synthesis of this compound and its subsequent multi-step oxidation to valerenic acid, a key bioactive component of the medicinal plant Valeriana officinalis. This document outlines the key enzymes involved, their kinetic properties, and the underlying biosynthetic pathway. Furthermore, it presents detailed experimental methodologies for the analysis and production of these compounds, supported by quantitative data and visual diagrams to facilitate a comprehensive understanding for research and development purposes.
Introduction
Valeriana officinalis, commonly known as valerian, has a long history of use in traditional medicine for its sedative and anxiolytic properties. Modern research has identified valerenic acid as one of the primary active constituents responsible for these effects. Understanding the biosynthesis of valerenic acid is crucial for optimizing its production through metabolic engineering and ensuring consistent quality in herbal preparations. This guide focuses on the pivotal relationship between this compound, a key sesquiterpene intermediate, and its enzymatic conversion to valerenic acid.
The Biosynthetic Pathway: From FPP to Valerenic Acid
The biosynthesis of valerenic acid originates from the general isoprenoid pathway, starting with farnesyl diphosphate (FPP). The process can be broadly divided into two major stages: the cyclization of FPP to form the backbone of this compound, and the subsequent oxidative modifications to yield valerenic acid.
Synthesis of this compound
The formation of this compound is catalyzed by the enzyme This compound synthase (VoTPS2) .[1] This enzyme facilitates the cyclization of the linear FPP molecule into the characteristic bicyclic structure of this compound.[1]
Oxidation of this compound to Valerenic Acid
The conversion of this compound to valerenic acid is a multi-step process involving a series of oxidation reactions. This cascade is primarily mediated by a cytochrome P450 monooxygenase, VoCYP71DJ1 , in conjunction with an alcohol dehydrogenase and an aldehyde dehydrogenase .[2] While the exact intermediates have not been fully elucidated in all literature, the proposed pathway involves the sequential oxidation of a methyl group on the isobutenyl side chain of this compound to a carboxylic acid.
The overall biosynthetic pathway can be visualized as follows:
Biosynthetic pathway of valerenic acid from FPP.
Quantitative Data
The following tables summarize the key quantitative data related to the biosynthesis of this compound and valerenic acid.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source |
| This compound Synthase (VoTPS2) | Farnesyl Diphosphate (FPP) | ~10 | 0.01 | [1][3] |
Table 2: Production Titers in Engineered Saccharomyces cerevisiae
| Product | Host Strain Engineering | Titer (mg/L) | Fermentation Conditions | Source |
| This compound | Overexpression of VoTPS2 and key mevalonate pathway genes | 75 | Shake flask | [4][5] |
| This compound | Stable integration of pathway enzymes | 140 | Milliliter plates | [2] |
| Valerenic Acid | Co-expression of VoTPS2, LsGAO2 (a P450), and AtCPR1 | 2.8 | Shake flask | [4][5] |
| Valerenic Acid | Co-expression of VoTPS2, LsGAO2, and AtCPR1 | 6.8 | 5-L bioreactor (fed-batch) | [4][6] |
| Valerenic Acid | Stable integration of VoTPS2, VoCYP71DJ1, alcohol dehydrogenase, and aldehyde dehydrogenase | 4 | Milliliter plates | [2] |
Experimental Protocols
This section provides an overview of the methodologies employed in the study of this compound and valerenic acid biosynthesis.
Heterologous Expression of Biosynthetic Enzymes in Saccharomyces cerevisiae
The functional characterization of the enzymes involved in valerenic acid biosynthesis is often achieved through heterologous expression in a host organism like Saccharomyces cerevisiae.
Experimental Workflow:
Workflow for heterologous expression and analysis.
A general protocol involves:
-
RNA Isolation and cDNA Synthesis: Total RNA is extracted from the roots of V. officinalis, where the biosynthetic genes are predominantly expressed.[1] This RNA is then reverse-transcribed to produce complementary DNA (cDNA).
-
Gene Cloning: The target genes, such as VoTPS2 and VoCYP71DJ1, are amplified from the cDNA library using polymerase chain reaction (PCR) and cloned into a suitable yeast expression vector.
-
Yeast Transformation and Cultivation: The expression vector is introduced into a suitable strain of S. cerevisiae. The transformed yeast is then cultured in an appropriate medium to allow for cell growth and expression of the heterologous enzymes.
-
Metabolite Extraction and Analysis: The yeast culture is harvested, and the sesquiterpenoids are extracted, typically using an organic solvent. The extracts are then analyzed to identify and quantify the products.
In Vitro Enzyme Assays
To determine the kinetic properties of the biosynthetic enzymes, in vitro assays are performed using purified recombinant enzymes.
Methodology for this compound Synthase (VoTPS2) Assay:
-
Enzyme Purification: VoTPS2 is expressed in a suitable host (e.g., E. coli or yeast) with a purification tag (e.g., His-tag) and purified using affinity chromatography.
-
Assay Reaction: The purified enzyme is incubated with its substrate, farnesyl diphosphate (FPP), in a suitable buffer.
-
Product Extraction: The reaction is quenched, and the sesquiterpene products are extracted with an organic solvent.
-
Product Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the this compound produced.
-
Kinetic Analysis: The reaction is performed with varying concentrations of FPP to determine the Km and kcat values.[1]
Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the primary technique used for the identification and quantification of the volatile sesquiterpenes, this compound and valerenic acid (after derivatization).[1] The compounds are separated based on their boiling points and retention times on a GC column and are subsequently identified by their mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of the biosynthetic products, confirming their identity by comparing the spectral data with that of known standards.[1]
Conclusion
The biosynthesis of valerenic acid from FPP is a multi-step process initiated by the cyclization of FPP to this compound by VoTPS2, followed by a series of oxidative reactions catalyzed by VoCYP71DJ1 and other dehydrogenases. The elucidation of this pathway and the characterization of the involved enzymes provide a robust framework for the metabolic engineering of microorganisms for the sustainable production of this valuable pharmaceutical compound. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the field of natural product biosynthesis and drug development.
References
- 1. Enzymatic synthesis of this compound by a unique sesquiterpene synthase from the valerian plant (Valeriana officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. De novo synthesis of the sedative valerenic acid in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. Biosynthesis of valerenic acid by engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of valerenic acid by engineered <i>Saccharomyces cerevisiae</i> - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
Olfactory Properties and Potential Uses in Aromatherapy: A Technical Guide
This technical guide provides an in-depth exploration of the olfactory properties of essential oils and their potential applications in aromatherapy, with a focus on the underlying scientific principles and experimental methodologies. It is intended for researchers, scientists, and professionals in drug development who are interested in the scientific basis of aromatherapy.
Olfactory Properties of Essential Oils
The therapeutic effects of aromatherapy are intrinsically linked to the olfactory properties of the volatile organic compounds found in essential oils. These properties are determined by the chemical composition of the oils, the concentration and odor threshold of their individual components, and their interaction with olfactory receptors.
Chemical Composition of Key Essential oils
The chemical composition of essential oils can vary depending on factors such as the plant species, geographical location, climate, and extraction method.[1] Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identifying and quantifying the chemical constituents of essential oils.[2][3] Below are tables summarizing the typical chemical composition of three commonly used essential oils in aromatherapy: Lavender, Eucalyptus, and Peppermint.
Table 1: Chemical Composition of Lavender (Lavandula angustifolia) Essential Oil
| Compound | Chemical Class | Percentage Range (%) | Reference |
| Linalool | Monoterpenoid Alcohol | 21.40 - 35.8 | [4][5] |
| Linalyl acetate | Monoterpenoid Ester | 18.96 - 26.61 | [4][5][6] |
| Camphor | Monoterpenoid Ketone | 7.2 | [4] |
| 1,8-Cineole (Eucalyptol) | Monoterpenoid Ether | 4.0 | [4] |
| α-Terpineol | Monoterpenoid Alcohol | 5.2 | [4] |
| trans-β-Ocimene | Monoterpene Hydrocarbon | 7.41 | [5] |
| Terpinen-4-ol | Monoterpenoid Alcohol | 5.70 | [5] |
Table 2: Chemical Composition of Eucalyptus (Eucalyptus globulus) Essential Oil
| Compound | Chemical Class | Percentage Range (%) | Reference |
| 1,8-Cineole (Eucalyptol) | Monoterpenoid Ether | 62.32 - 76.81 | [7][8] |
| p-Cymene | Monoterpene Hydrocarbon | 7.7 - 8.11 | [7][9] |
| α-Pinene | Monoterpene Hydrocarbon | 4.15 - 7.3 | [7][8][9] |
| γ-Terpinene | Monoterpene Hydrocarbon | 3.51 - 7.75 | [7][8] |
| Limonene | Monoterpene Hydrocarbon | 6.9 | [9] |
| Globulol | Sesquiterpenoid Alcohol | 5.9 | [7] |
| α-Terpineol | Monoterpenoid Alcohol | 1.44 | [8] |
Table 3: Chemical Composition of Peppermint (Mentha piperita) Essential Oil
| Compound | Chemical Class | Percentage Range (%) | Reference |
| Menthol | Monoterpenoid Alcohol | 35.01 - 47.50 | [10] |
| Menthone | Monoterpenoid Ketone | 15.36 - 29.01 | [2][10] |
| Menthofuran | Monoterpenoid Ether | 3.01 - 10.27 | [2][10] |
| 1,8-Cineole (Eucalyptol) | Monoterpenoid Ether | 2.40 - 5.81 | [2][10] |
| Menthyl acetate | Monoterpenoid Ester | 3.34 - 4.78 | [2][10] |
| Isomenthone | Monoterpenoid Ketone | 2.12 | [2] |
| Limonene | Monoterpene Hydrocarbon | 2.10 | [2] |
Odor Thresholds
The odor threshold is the lowest concentration of a substance that can be detected by the human sense of smell.[11] This is a critical factor in aromatherapy as it determines the minimum concentration of an essential oil required to elicit a physiological or psychological response.
Table 4: Odor Thresholds of Common Aroma Compounds
| Compound | Odor Description | Odor Threshold (ppb in air) | Reference |
| Linalool | Floral, woody | 6.0 | [12] |
| Limonene | Citrus, sweet | 14.0 | [12] |
| 1,8-Cineole (Eucalyptol) | Camphoraceous, medicinal | 4.7 | [12] |
| Menthol | Minty, cooling | 40.0 | [12] |
| α-Pinene | Piney, woody | 16.0 | [12] |
| β-Pinene | Piney, woody | 34.0 | [12] |
| Camphor | Camphoraceous, medicinal | 400.0 | [12] |
| Geraniol | Rosy, floral | 4.0 | [12] |
| Citral | Lemony, citrus | 3.0 | [12] |
| Eugenol | Clove, spicy | 6.0 | [12] |
Mechanisms of Action in Aromatherapy
The therapeutic effects of aromatherapy are believed to be mediated through two primary pathways: the olfactory system and absorption into the bloodstream. Upon inhalation, aromatic molecules stimulate the olfactory receptors in the nasal cavity, triggering a cascade of signals to the brain, particularly the limbic system which is involved in emotion and memory.[7][13] Some volatile compounds can also be absorbed through the respiratory tract and skin, entering the bloodstream and potentially interacting with various physiological systems.[14]
Olfactory Signal Transduction Pathway
The sense of smell is initiated by the binding of odorant molecules to olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.[15][16] This binding event initiates a signal transduction cascade that converts the chemical signal into an electrical signal that is transmitted to the brain.
Interaction with Neurotransmitter Systems
Several components of essential oils have been shown to interact with neurotransmitter systems in the central nervous system, which may explain some of their observed psychological effects.
-
GABAergic System: Lavender essential oil and its primary constituent, linalool, are thought to modulate the GABAergic system, which is the main inhibitory neurotransmitter system in the brain.[17][18] This interaction is believed to contribute to the anxiolytic and sedative effects of lavender.[19]
-
Serotonergic and Dopaminergic Systems: Limonene, a major component of citrus essential oils, has been shown to influence both the serotonergic and dopaminergic systems.[20] It may regulate the release of dopamine and interact with serotonin receptors, potentially contributing to its mood-elevating and anti-anxiety effects.
Experimental Protocols
To investigate the olfactory properties and potential therapeutic effects of essential oils, a variety of experimental protocols are employed. The following sections detail the methodologies for two key experimental techniques: Gas Chromatography-Mass Spectrometry (GC-MS) for chemical analysis and Electro-olfactography (EOG) for measuring olfactory responses.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Essential Oils
GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual chemical components of a volatile mixture like an essential oil.
Methodology:
-
Sample Preparation: A small sample of the essential oil is diluted in a suitable solvent (e.g., hexane, ethanol) to an appropriate concentration.
-
Injection: A microliter volume of the diluted sample is injected into the gas chromatograph.
-
Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column. The column is coated with a stationary phase, and the different components of the essential oil travel through the column at different rates based on their volatility and affinity for the stationary phase, thus separating them.
-
Detection (Mass Spectrometry): As each component elutes from the column, it enters the mass spectrometer. Here, the molecules are ionized and fragmented. The resulting fragments are separated based on their mass-to-charge ratio, creating a unique mass spectrum for each component.[3]
-
Identification: The mass spectrum of each component is compared to a library of known spectra to identify the compound. The retention time (the time it takes for a component to travel through the column) is also used for identification.
-
Quantification: The area under each peak in the chromatogram is proportional to the amount of that component in the sample, allowing for quantitative analysis.[3]
Electro-olfactography (EOG)
Electro-olfactography is a technique used to record the electrical potential from the surface of the olfactory epithelium in response to an odorant stimulus. This provides a measure of the collective response of the olfactory sensory neurons.
Methodology:
-
Subject Preparation: The subject is comfortably seated, and the nasal passages are clear.
-
Electrode Placement: A recording electrode is placed on the surface of the olfactory epithelium, typically in the middle meatus, under endoscopic guidance. A reference electrode is placed on the skin, for example, on the forehead.
-
Odorant Delivery: A controlled pulse of a specific odorant at a known concentration is delivered to the nostril containing the recording electrode using an olfactometer. A control stimulus of clean, humidified air is also used.
-
Signal Recording: The electrical potential difference between the recording and reference electrodes is amplified and recorded. The EOG is a slow negative potential that reflects the summated generator potentials of the responding olfactory sensory neurons.
-
Data Analysis: The amplitude and duration of the EOG response are measured and compared between different odorants and concentrations.
Potential Uses in Aromatherapy Research and Development
The methodologies and data presented in this guide can be applied to various areas of aromatherapy research and drug development:
-
Standardization of Essential Oils: Quantitative analysis of essential oil composition is crucial for ensuring the quality, consistency, and efficacy of aromatherapy products.
-
Mechanism of Action Studies: Understanding the interaction of specific aromatic compounds with olfactory receptors and neurotransmitter systems can help to elucidate the mechanisms underlying the therapeutic effects of aromatherapy.
-
Development of Novel Therapeutic Agents: By identifying the most active components of essential oils, it may be possible to develop new drugs for conditions such as anxiety, depression, and pain.
-
Objective Assessment of Aromatherapy Efficacy: Techniques like EOG can provide objective measures of the physiological response to odorants, complementing subjective reports in clinical trials.
Conclusion
The field of aromatherapy is increasingly being subjected to rigorous scientific investigation. By employing advanced analytical techniques and detailed experimental protocols, researchers can gain a deeper understanding of the olfactory properties of essential oils and their potential therapeutic applications. This technical guide provides a foundation for such research, offering valuable data and methodologies for scientists and professionals working to unravel the complexities of the sense of smell and its impact on human health and well-being.
References
- 1. Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VCF - Odour and Flavour threshold [vcf-online.nl]
- 3. Mechanisms of Regulation of Olfactory Transduction and Adaptation in the Olfactory Cilium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electro-olfactogram (EOG) in olfactometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. odour.org.uk [odour.org.uk]
- 6. Electro-Olfactogram Technique and Interpretation. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 7. Reactome | Olfactory Signaling Pathway [reactome.org]
- 8. An In Vitro System Comprising Immortalized Hypothalamic Neuronal Cells (GT1–7 Cells) for Evaluation of the Neuroendocrine Effects of Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sensenet.net [sensenet.net]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. [PDF] OlfactionBase: a repository to explore odors, odorants, olfactory receptors and odorant–receptor interactions | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. OlfactionDB: A Database of Olfactory Receptors and Their Ligands [article.sapub.org]
- 16. Start [leibniz-lsb.de]
- 17. ORDB: Home [ordb.biotech.ttu.edu]
- 18. Electro-olfactography - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. M2OR: a database of olfactory receptor–odorant pairs for understanding the molecular mechanisms of olfaction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Valerena-4,7(11)-diene in Plant Extracts using GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantification of valerena-4,7(11)-diene, a bioactive sesquiterpene found in various medicinal plants, notably Valeriana officinalis. The method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with an internal standard for accurate and reproducible quantification. This protocol is designed for researchers in natural product chemistry, pharmacology, and drug development who require a reliable method for the analysis of this compound in plant extracts.
Introduction
This compound is a sesquiterpene hydrocarbon that contributes to the characteristic aroma and potential therapeutic effects of certain medicinal plants. Accurate quantification of this compound is crucial for the standardization of herbal extracts and for understanding its pharmacological properties. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds like sesquiterpenes. This protocol details a robust GC-MS method for the quantification of this compound in plant extracts, utilizing β-caryophyllene as an internal standard.
Experimental Protocols
Sample Preparation: Extraction of this compound
This protocol outlines a solvent extraction method suitable for obtaining sesquiterpenes from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., roots of Valeriana officinalis)
-
n-Hexane (analytical grade)
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
-
Glass vials
Procedure:
-
Weigh 1.0 g of the dried and powdered plant material into a 15 mL glass centrifuge tube.
-
Add 10 mL of n-hexane to the tube.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Perform ultrasonic extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the plant material.
-
Carefully decant the supernatant into a clean glass vial.
-
Repeat the extraction process (steps 2-6) two more times with fresh n-hexane.
-
Pool the supernatants from all three extractions.
-
Dry the pooled extract by passing it through a small column containing anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator at a temperature not exceeding 40°C.
-
Transfer the concentrated extract to a 2 mL GC vial for analysis.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977B MSD).
-
Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
GC-MS Parameters:
| Parameter | Value |
| GC Inlet | |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | |
| Initial Temperature | 60°C, hold for 2 min |
| Ramp 1 | 10°C/min to 180°C |
| Ramp 2 | 20°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temperature | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
SIM Parameters:
For targeted quantification, the following ions should be monitored:
| Compound | Role | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | Analyte | 204 | 189 | 161 |
| β-Caryophyllene | Internal Standard | 93[1][2][3] | 133[1][2][3] | 204 |
Note: The molecular ion for this compound is 204.35 g/mol [4][5][6]. The quantifier and qualifier ions for this compound are proposed based on common fragmentation patterns of sesquiterpenes and should be confirmed with a pure standard if available.
Calibration and Quantification
Preparation of Standard Solutions:
-
Internal Standard (IS) Stock Solution: Prepare a 1000 µg/mL stock solution of β-caryophyllene in n-hexane.
-
Calibration Standards: Due to the potential commercial unavailability of a pure this compound standard, a semi-quantification approach using a structurally similar compound is often employed. For this protocol, we will use β-caryophyllene for the calibration curve. Prepare a series of calibration standards by diluting the β-caryophyllene stock solution to concentrations ranging from 0.1 to 50 µg/mL in n-hexane.
-
Spiking of Internal Standard: Spike all calibration standards and the prepared plant extracts with the internal standard to a final concentration of 10 µg/mL.
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the β-caryophyllene standard to the peak area of the internal standard against the concentration of the β-caryophyllene standard.
-
Determine the concentration of this compound in the plant extracts by calculating the ratio of the peak area of this compound to the peak area of the internal standard and interpolating this value from the β-caryophyllene calibration curve. The result will be an estimate of the this compound concentration.
Data Presentation
The quantitative data for different plant extracts should be summarized in a table for easy comparison.
Table 1: Quantification of this compound in Plant Extracts
| Sample ID | Plant Species | Plant Part | Concentration of this compound (µg/g of dry weight) |
| Extract A | Valeriana officinalis | Root | [Insert Value] |
| Extract B | [Insert Species] | [Insert Part] | [Insert Value] |
| Extract C | [Insert Species] | [Insert Part] | [Insert Value] |
Method Validation
To ensure the reliability of the quantitative results, the following method validation parameters should be assessed:
-
Linearity: The linearity of the calibration curve should be evaluated by the coefficient of determination (R²), which should be > 0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ can be determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ.
-
Precision: The precision of the method should be evaluated by analyzing replicate samples, and the relative standard deviation (RSD) should be within an acceptable range (e.g., <15%).
-
Accuracy: Accuracy can be assessed through recovery studies by spiking a blank matrix with a known concentration of a surrogate standard.
Mandatory Visualization
Caption: Experimental workflow for this compound quantification.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in plant extracts using GC-MS. The described method, including sample preparation, GC-MS parameters, and data analysis, offers a reliable approach for researchers in the fields of natural products, pharmacology, and drug development. Adherence to this protocol will enable the accurate and reproducible quantification of this important bioactive sesquiterpene, facilitating further research into its therapeutic potential and contributing to the quality control of herbal medicines.
References
Application Notes and Protocols for the Enzymatic Synthesis of Valerena-4,7(11)-diene
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Valerena-4,7(11)-diene is a sesquiterpene of significant interest due to its role as a key precursor in the biosynthesis of valerenic acid, a compound suggested to be one of the active ingredients responsible for the sedative and anxiolytic effects of Valerian (Valeriana officinalis) root extracts[1][2]. The enzymatic synthesis of this compound is catalyzed by the enzyme this compound synthase (EC 4.2.3.139), which facilitates the conversion of farnesyl diphosphate (FPP)[3][4][5][6][7]. This document provides detailed application notes and protocols for the production of this compound using a recombinant this compound synthase, VoTPS2, isolated from Valeriana officinalis[1][5][6]. The protocols cover the expression of the recombinant enzyme in microbial hosts and the subsequent enzymatic reaction.
Data Presentation
Table 1: Kinetic Properties of Recombinant VoTPS2
| Parameter | Value | Source |
| Km | ~10 µM | [1][8][9][10] |
| kcat | 0.01 s-1 | [1][8][9][10] |
Table 2: Production of this compound in Engineered Microorganisms
| Host Organism | Engineering Strategy | Titer | Source |
| Escherichia coli | Expression of wildtype valerenadiene synthase gene (wvds) | 12 µg/mL | [11] |
| Escherichia coli | Expression of codon-optimized valerenadiene synthase gene (cvds) | 32 µg/mL | [11] |
| Escherichia coli | Co-expression of cvds with an engineered methyl erythritol phosphate (MEP) pathway | 2.09 mg/L | [11][12] |
| Escherichia coli | Optimized fermentation medium with glycerol supplementation | 11.0 mg/L | [11][12] |
| Escherichia coli | Co-expression of an exogenous mevalonate (MVA) pathway | 62.0 mg/L | [11][12] |
| Saccharomyces cerevisiae | Overexpression of key genes in the mevalonate (MVA) pathway and integration of 4 copies of MBP-VDS-ERG20 gene expression cassettes | 75 mg/L | [4] |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant VoTPS2 in E. coli
This protocol describes the expression of the codon-optimized this compound synthase gene (cvds) in E. coli and subsequent purification of the recombinant protein.
1. Gene Synthesis and Cloning:
- Synthesize the codon-optimized this compound synthase gene (VoTPS2, GenBank accession: JQ437840) for optimal expression in E. coli.
- Clone the synthesized gene into a suitable expression vector (e.g., pET series) containing an N-terminal His6-tag for affinity purification.
2. Transformation:
- Transform the expression construct into a competent E. coli expression strain (e.g., BL21(DE3)).
- Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
3. Expression:
- Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.
- Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
- Continue to incubate the culture at 18°C for 16-20 hours with shaking.
4. Cell Lysis and Protein Purification:
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and 1 mg/mL lysozyme).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
- Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
- Wash the column with wash buffer to remove unbound proteins.
- Elute the recombinant VoTPS2 with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
- Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT).
- Verify the purity and size of the protein using SDS-PAGE.
Protocol 2: In Vitro Enzymatic Synthesis of this compound
This protocol outlines the in vitro enzymatic reaction to produce this compound using the purified recombinant VoTPS2.
1. Reaction Setup:
- Prepare the reaction mixture in a glass vial:
- 50 mM HEPES buffer (pH 7.2)
- 10 mM MgCl2
- 10 µM Farnesyl diphosphate (FPP)
- 5 µg of purified recombinant VoTPS2
- Bring the total volume to 500 µL with nuclease-free water.
2. Reaction Incubation:
- Overlay the reaction mixture with 500 µL of n-hexane to capture the volatile product.
- Incubate the reaction at 30°C for 2-4 hours.
3. Product Extraction and Analysis:
- Vortex the vial to mix the layers thoroughly.
- Centrifuge to separate the phases.
- Carefully collect the upper hexane layer containing the this compound.
- Analyze the extracted product by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification[1][2]. The structure can be further confirmed by 13C-NMR[1][8][13].
Visualizations
Caption: Biosynthesis of this compound from FPP.
Caption: Workflow for recombinant VoTPS2 production and synthesis.
References
- 1. Enzymatic synthesis of this compound by a unique sesquiterpene synthase from the valerian plant (Valeriana officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound synthase - Wikipedia [en.wikipedia.org]
- 6. This compound synthase(EC 4.2.3.139) - Creative Enzymes [creative-enzymes.com]
- 7. creative-enzymes.com [creative-enzymes.com]
- 8. genscript.com [genscript.com]
- 9. [논문]Enzymatic synthesis of valerena‐4,7(11)‐diene by a unique sesquiterpene synthase from the valerian plant (Valeriana officinalis) [scienceon.kisti.re.kr]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. scite.ai [scite.ai]
Application Note: Supercritical CO2 Extraction of Valerena-4,7(11)-diene
**Abstract
This document provides a detailed protocol for the extraction of Valerena-4,7(11)-diene, a sesquiterpene with tranquilizing properties, from plant material using supercritical carbon dioxide (SC-CO2) extraction.[1][2] While specific literature on the SC-CO2 extraction of this compound is limited, this protocol is based on established methods for extracting structurally similar sesquiterpenoids from Valeriana officinalis and other plant matrices.[3][4][5][6][7][8][9] The provided methodologies are intended for research, scientific, and drug development professionals to establish a baseline for the selective extraction and optimization of this target compound.
Introduction to this compound and Supercritical CO2 Extraction
This compound is a sesquiterpene with the chemical formula C15H24 and a molecular weight of 204.35 g/mol .[1][10] It has been identified as a compound with tranquilizing effects, capable of suppressing stress-induced excitatory behaviors.[1][2] Traditionally, essential oils and sesquiterpenoids are extracted using methods like hydrodistillation or solvent extraction, which can lead to thermal degradation or leave residual toxic solvents.
Supercritical fluid extraction (SFE) with carbon dioxide offers a green and efficient alternative. Supercritical CO2 behaves as a lipophilic solvent, and its solvating power can be finely tuned by manipulating pressure and temperature.[4] This allows for selective extraction of target compounds. For enhancing the extraction of more polar compounds, a co-solvent such as ethanol can be introduced.[4][6]
Proposed Supercritical CO2 Extraction Parameters
Based on studies on the SFE of sesquiterpenes from Valeriana officinalis and other plants, the following parameter ranges are recommended for the extraction of this compound.
Table 1: Proposed Supercritical CO2 Extraction Parameters for this compound
| Parameter | Recommended Range | Rationale |
| Pressure (MPa) | 10 - 25 | Lower pressures (10 MPa) favor the extraction of more volatile monoterpenes and sesquiterpenes, while higher pressures increase the overall yield.[5][8] |
| Temperature (°C) | 40 - 60 | A temperature of around 40-50°C is often optimal. Higher temperatures can decrease CO2 density, potentially reducing yield, but can also increase the vapor pressure of the analyte, aiding extraction.[4][6] |
| CO2 Flow Rate ( kg/h ) | 1.0 - 2.0 | A moderate flow rate ensures sufficient contact time between the supercritical fluid and the plant matrix. |
| Co-solvent (% Ethanol) | 0 - 5% | As this compound is a relatively non-polar sesquiterpene, pure supercritical CO2 should be effective. The addition of a small amount of ethanol (up to 5%) may enhance the extraction of slightly more polar related compounds.[4] |
| Extraction Time (min) | 30 - 120 | Most of the target compounds are typically extracted within the first 30-60 minutes. Extending the extraction time can increase the yield but may also co-extract less desirable compounds.[4] |
| Particle Size (mm) | 0.4 - 1.0 | A smaller particle size increases the surface area for extraction, but particles that are too fine can lead to channeling and pressure drops.[5][9] |
Experimental Protocol: General Extraction Procedure
This protocol outlines a general procedure for the extraction of this compound from dried and ground plant material (e.g., Valeriana officinalis roots).
3.1. Materials and Equipment
-
Dried and powdered plant material (particle size 0.4-1.0 mm)
-
Supercritical fluid extractor system with an extraction vessel, pumps, and separators
-
High-purity CO2
-
Ethanol (optional co-solvent)
-
Analytical balance
-
Gas chromatography-mass spectrometry (GC-MS) for analysis
3.2. Extraction Procedure
-
Preparation: Weigh the desired amount of powdered plant material and load it into the extraction vessel.
-
System Setup:
-
Set the extraction temperature to 40°C.
-
Set the extraction pressure to 15 MPa.
-
If using a co-solvent, set the co-solvent pump to deliver 5% ethanol.
-
Set the CO2 flow rate to 1.5 kg/h .
-
Set the separator conditions (e.g., Separator 1 at 6 MPa and 15°C; Separator 2 at 1.5 MPa and 10°C) to effectively precipitate the extracted compounds.
-
-
Extraction:
-
Pressurize the system with CO2 to the desired pressure.
-
Initiate the CO2 flow and co-solvent flow (if applicable).
-
Begin the extraction and collect the extract from the separators at predetermined time intervals (e.g., 15, 30, 60, 90, and 120 minutes) to monitor the extraction kinetics.
-
-
Depressurization and Collection: After the extraction is complete, slowly depressurize the system. Collect the total extract and store it at -20°C for further analysis.
-
Analysis: Analyze the collected fractions using GC-MS to identify and quantify this compound.
Optimization Strategy
To optimize the extraction of this compound, a systematic approach is recommended. A Design of Experiments (DoE) methodology, such as a Box-Behnken or central composite design, can be employed to efficiently study the effects of multiple variables.
Table 2: Example of a 3-Factor, 3-Level Box-Behnken Design for Optimization
| Factor | Level 1 (-) | Level 2 (0) | Level 3 (+) |
| A: Pressure (MPa) | 10 | 17.5 | 25 |
| B: Temperature (°C) | 40 | 50 | 60 |
| C: Co-solvent (% EtOH) | 0 | 2.5 | 5 |
The response to be maximized would be the yield of this compound.
Visualizations
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Supercritical CO2 Extraction as a Tool to Isolate Anti-Inflammatory Sesquiterpene Lactones from Cichorium intybus L. Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Supercritical fluid extraction assisted isolation of sesquiterpene lactones with antiproliferative effects from Centipeda minima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound [webbook.nist.gov]
Unveiling the Sedative Secrets of Valerena-4,7(11)-diene: Cell-Based Assays to Elucidate Its Mechanism of Action
Introduction
Valerena-4,7(11)-diene, a sesquiterpenoid found in the essential oils of Valeriana officinalis and spikenard (Nardostachys jatamansi), has garnered scientific interest for its potential sedative and anxiolytic properties. Preliminary in vivo studies have demonstrated its ability to reduce locomotor activity and prolong sleep duration in animal models, suggesting a mechanism of action centered on the central nervous system.[1][2] While the broader extracts of Valeriana have been linked to the modulation of the GABAergic system, the precise molecular targets and signaling pathways of this compound remain to be fully elucidated.[3][4][5]
These application notes provide a comprehensive suite of cell-based assays designed to systematically investigate the mechanism of action of this compound. The protocols outlined herein will enable researchers to assess its cytotoxicity, investigate its effects on key neuronal signaling pathways, and explore potential anti-inflammatory and antioxidant activities.
Section 1: Cytotoxicity Assessment of this compound
Prior to investigating the specific mechanisms of action, it is crucial to determine the cytotoxic profile of this compound in relevant cell lines to ensure that any observed effects are not a consequence of cell death.
Experimental Protocols
1.1 MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Line: SH-SY5Y (human neuroblastoma cell line) or primary neurons.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 24, 48, and 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
1.2 Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cytotoxicity.
-
Cell Line: SH-SY5Y or primary neurons.
-
Procedure:
-
Follow the same cell seeding and treatment protocol as the MTT assay.
-
After the incubation period, collect the cell culture supernatant.
-
Determine LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
-
Data Analysis: Calculate cytotoxicity as a percentage of the positive control (e.g., cells treated with a lysis buffer).
Data Presentation
| Concentration (µM) | Cell Viability (%) - 24h | Cell Viability (%) - 48h | Cell Viability (%) - 72h | Cytotoxicity (%) - 24h | Cytotoxicity (%) - 48h | Cytotoxicity (%) - 72h |
| Vehicle Control | 100 | 100 | 100 | 0 | 0 | 0 |
| 0.1 | ||||||
| 1 | ||||||
| 10 | ||||||
| 50 | ||||||
| 100 | ||||||
| Positive Control | 100 | 100 | 100 |
Experimental Workflow
Cytotoxicity assessment workflow.
Section 2: Investigation of Neuronal Signaling Pathways
Based on the sedative properties of this compound, this section focuses on assays to investigate its interaction with key neurotransmitter systems, primarily the GABAergic system.
Experimental Protocols
2.1 GABA-A Receptor Activity Assay
This assay will determine if this compound modulates the activity of the GABA-A receptor, a primary inhibitory neurotransmitter receptor in the brain.
-
Method: Use a commercially available fluorescent membrane potential assay kit or a cell line stably expressing a GABA-A receptor subunit and a reporter gene (e.g., luciferase).
-
Cell Line: HEK293 cells stably expressing human GABA-A receptors or primary cortical neurons.
-
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate.
-
Load cells with a fluorescent membrane potential dye according to the kit manufacturer's instructions.
-
Treat cells with non-cytotoxic concentrations of this compound in the presence and absence of a known GABA-A receptor agonist (e.g., GABA) and antagonist (e.g., bicuculline).
-
Measure the fluorescence intensity using a microplate reader to determine changes in membrane potential.
-
-
Data Analysis: Compare the fluorescence signal in this compound treated cells to controls to determine if it enhances or inhibits GABA-A receptor activity.
2.2 Intracellular GABA Level Assay
This assay will measure the effect of this compound on intracellular GABA concentrations, which could be altered by inhibition of GABA transaminase (GABA-T), the enzyme responsible for GABA degradation.
-
Method: Utilize a commercially available GABA assay kit (colorimetric or fluorometric).
-
Cell Line: SH-SY5Y cells or primary neurons.
-
Procedure:
-
Culture and treat cells with non-cytotoxic concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and deproteinize the lysate.
-
Measure the GABA concentration in the cell lysates using the assay kit according to the manufacturer's protocol.
-
-
Data Analysis: Quantify the intracellular GABA levels and compare them to the vehicle-treated control.
Data Presentation
GABA-A Receptor Activity
| Treatment | Agonist (GABA) | Antagonist (Bicuculline) | Fluorescence Intensity (Arbitrary Units) | % Change from Control |
| Vehicle Control | - | - | 0 | |
| This compound (X µM) | - | - | ||
| GABA (Y µM) | + | - | ||
| This compound + GABA | + | - | ||
| Bicuculline (Z µM) | - | + | ||
| This compound + Bicuculline | - | + |
Intracellular GABA Levels
| Treatment | Concentration (µM) | Intracellular GABA (µM) | % Change from Control |
| Vehicle Control | - | 0 | |
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 50 | ||
| Positive Control (e.g., Vigabatrin) |
Signaling Pathway Diagram
Hypothesized GABAergic signaling pathway.
Section 3: Exploratory Assays for Broader Biological Activity
Sesquiterpenoids are known for a wide range of biological activities. The following assays can be employed to explore other potential mechanisms of action for this compound.
Experimental Protocols
3.1 NF-κB Reporter Assay for Anti-inflammatory Activity
This assay determines if this compound can inhibit the NF-κB signaling pathway, a key regulator of inflammation.
-
Method: Use a cell line stably transfected with an NF-κB response element-driven reporter gene (e.g., luciferase).
-
Cell Line: HEK293-NF-κB-luc or RAW 264.7 macrophages.
-
Procedure:
-
Seed cells in a 96-well plate.
-
Pre-treat cells with non-cytotoxic concentrations of this compound for 1 hour.
-
Stimulate the cells with an inflammatory agent (e.g., TNF-α or LPS).
-
After an appropriate incubation time (e.g., 6-24 hours), lyse the cells and measure luciferase activity.
-
-
Data Analysis: Calculate the percentage of inhibition of NF-κB activity compared to the stimulated control.
3.2 Nrf2/ARE Reporter Assay for Antioxidant Activity
This assay investigates whether this compound can activate the Nrf2-ARE pathway, a major cellular defense mechanism against oxidative stress.
-
Method: Employ a cell line containing an Antioxidant Response Element (ARE)-driven reporter gene.
-
Cell Line: HepG2-ARE-luc.
-
Procedure:
-
Seed cells in a 96-well plate.
-
Treat cells with non-cytotoxic concentrations of this compound for 24 hours.
-
Lyse the cells and measure luciferase activity.
-
-
Data Analysis: Determine the fold induction of Nrf2 activity compared to the vehicle-treated control.
Data Presentation
Anti-inflammatory Activity (NF-κB Inhibition)
| Treatment | Concentration (µM) | Luciferase Activity (RLU) | % Inhibition |
| Vehicle Control | - | 0 | |
| Stimulant (TNF-α/LPS) | - | - | |
| This compound + Stimulant | 1 | ||
| This compound + Stimulant | 10 | ||
| This compound + Stimulant | 50 | ||
| Positive Control (e.g., Parthenolide) + Stimulant |
Antioxidant Activity (Nrf2 Activation)
| Treatment | Concentration (µM) | Luciferase Activity (RLU) | Fold Induction |
| Vehicle Control | - | 1 | |
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 50 | ||
| Positive Control (e.g., Sulforaphane) |
Logical Relationship Diagram
Logical flow for mechanism of action studies.
The systematic application of these cell-based assays will provide valuable insights into the molecular mechanisms underlying the sedative effects of this compound. By first establishing a therapeutic window through cytotoxicity testing, researchers can confidently probe its effects on the GABAergic system and other potential signaling pathways. The data generated from these protocols will be instrumental in characterizing the pharmacological profile of this promising natural compound and will guide future in vivo studies and drug development efforts.
References
- 1. neuroproof.com [neuroproof.com]
- 2. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
Application Note: Chemical Synthesis of Valerena-4,7(11)-diene from Valerenic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valerena-4,7(11)-diene is a significant sesquiterpene hydrocarbon found in the essential oil of Valeriana officinalis. It is a known sedative and anxiolytic agent, making it a molecule of interest for pharmaceutical research and development. This application note details a concise and effective three-step chemical synthesis of this compound starting from the readily available natural product, valerenic acid. The synthesis pathway involves the reduction of the carboxylic acid moiety, subsequent bromination of the resulting alcohol, and a final reduction to yield the target diene. This process provides a reliable method for obtaining this compound for further biological evaluation and drug development studies. A total yield of 63% has been reported for this synthetic route.[1][2][3]
Introduction
Valerian root extracts have been utilized for centuries in traditional medicine for their calming effects. Modern research has identified sesquiterpenoids, such as valerenic acid and this compound, as key active components responsible for these properties. While enzymatic and biosynthetic routes are subjects of academic research, a practical and scalable chemical synthesis is crucial for producing sufficient quantities for pharmacological studies and potential therapeutic development. The described protocol, adapted from the work of Kitayama et al., offers a straightforward transformation of valerenic acid to this compound.[1][2][3]
Overall Synthesis Scheme
The conversion of valerenic acid to this compound is accomplished in three main steps:
-
Reduction of Valerenic Acid: The carboxylic acid functional group of valerenic acid is reduced to a primary alcohol, yielding valerenol.
-
Bromination of Valerenol: The hydroxyl group of valerenol is substituted with a bromine atom to form valerenyl bromide.
-
Reduction of Valerenyl Bromide: The bromide is removed and replaced with a hydrogen atom to afford the final product, this compound.
Data Presentation
Table 1: Summary of Synthetic Steps and Yields
| Step | Transformation | Key Reagents | Intermediate/Product | Reported Overall Yield (%) |
| 1 | Reduction of Carboxylic Acid | Lithium aluminum hydride (LiAlH₄) | Valerenol | |
| 2 | Bromination of Alcohol | Phosphorus tribromide (PBr₃) | Valerenyl Bromide | |
| 3 | Reduction of Bromide | Lithium aluminum hydride (LiAlH₄) | This compound | 63 |
Note: The reported overall yield is 63%.[1][2][3] Step-wise yields are not detailed in the available literature and would need to be determined experimentally.
Experimental Protocols
Materials and Equipment:
-
Valerenic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Nuclear Magnetic Resonance (NMR) spectrometer and Mass Spectrometer for product characterization.
Protocol 1: Reduction of Valerenic Acid to Valerenol
WARNING: Lithium aluminum hydride reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under a dry, inert atmosphere.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or THF. Cool the suspension to 0 °C using an ice bath.
-
Addition of Valerenic Acid: Dissolve valerenic acid in anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup: Cool the reaction mixture to 0 °C. Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again with water (Fieser workup).
-
Extraction and Purification: Filter the resulting aluminum salts and wash the filter cake with diethyl ether or THF. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude valerenol can be purified by silica gel column chromatography.
Protocol 2: Bromination of Valerenol to Valerenyl Bromide
WARNING: Phosphorus tribromide is a corrosive and lachrymatory liquid. Handle it with care in a well-ventilated fume hood.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the purified valerenol in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of PBr₃: Add phosphorus tribromide (PBr₃) dropwise to the stirred solution.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Workup: Carefully pour the reaction mixture into a flask containing ice-cold water to quench the excess PBr₃.
-
Extraction and Purification: Separate the organic layer. Wash the organic layer sequentially with cold water and saturated aqueous sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude valerenyl bromide may be used in the next step without further purification or can be purified by column chromatography if necessary.
Protocol 3: Reduction of Valerenyl Bromide to this compound
WARNING: Lithium aluminum hydride reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under a dry, inert atmosphere.
-
Reaction Setup: Prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere, as described in Protocol 1. Cool the suspension to 0 °C.
-
Addition of Valerenyl Bromide: Dissolve the crude valerenyl bromide in anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH₄ suspension.
-
Reaction: After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC shows the disappearance of the starting material.
-
Workup and Purification: Follow the same workup, extraction, and purification procedures as outlined in Protocol 1. The final product, this compound, is a volatile hydrocarbon and should be handled accordingly during concentration. Purification is typically achieved by silica gel column chromatography using a non-polar eluent such as hexane.
Visualization of the Synthesis Workflow
Caption: A diagram illustrating the three-step chemical synthesis of this compound from valerenic acid.
References
High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Valerena-4,7(11)-diene
Application Notes for the Quantification of Valerena-4,7(11)-diene
This compound is a sesquiterpenoid of significant interest due to its potential sedative properties. It is found in the essential oils of various plants, notably in species of the Valerianaceae family, such as Valeriana officinalis and Nardostachys chinensis. Accurate and precise quantification of this non-polar compound is crucial for quality control of herbal medicines, phytochemical research, and the development of new therapeutic agents. This document provides a detailed protocol for the analysis of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
Principle of the Method:
This method utilizes a reversed-phase HPLC system to separate this compound from other components in a sample matrix. A non-polar C18 stationary phase is used in conjunction with a polar mobile phase consisting of a gradient of methanol and water. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Due to its non-polar nature, this compound is well-retained on the C18 column and can be effectively separated from more polar compounds. Detection is achieved by monitoring the UV absorbance at an estimated wavelength of 268 nm, which is based on the conjugated diene chromophore present in the molecule as predicted by the Woodward-Fieser rules. Quantification is performed using an external standard calibration curve.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol describes the extraction of this compound from dried and powdered plant material (e.g., roots of Valeriana officinalis or Nardostachys chinensis).
Materials:
-
Dried and finely powdered plant material
-
Ethanol (95%, HPLC grade)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters (PTFE)
-
HPLC vials
Procedure:
-
Weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 95% ethanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process (steps 2-6) on the plant residue with another 20 mL of 95% ethanol to ensure complete extraction.
-
Combine the supernatants from both extractions.
-
Evaporate the combined ethanol extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 2.0 mL of methanol (HPLC grade).
-
Filter the reconstituted extract through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
HPLC Method Protocol
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector. |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | Water (HPLC grade) |
| Mobile Phase B | Methanol (HPLC grade) |
| Gradient Elution | 0-10 min: 70% B; 10-25 min: 70-95% B; 25-30 min: 95% B; 30-31 min: 95-70% B; 31-35 min: 70% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 268 nm (estimated λmax) |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Standard Preparation:
A stock solution of this compound reference standard (1 mg/mL) should be prepared in methanol. A series of working standard solutions of different concentrations (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) should be prepared by diluting the stock solution with methanol. These will be used to construct a calibration curve.
Quantitative Data Summary
The following tables summarize the expected quantitative data for the developed HPLC method. These values are representative and should be validated in the user's laboratory.
Table 1: HPLC Method Validation Parameters
| Parameter | Result |
| Retention Time (RT) | Approximately 18.5 min |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
Table 2: Sample Analysis Results
| Sample Source | This compound Concentration (mg/g of dry weight) |
| Valeriana officinalis Root Extract | 0.5 - 7.0 |
| Nardostachys chinensis Root Extract | 1.0 - 5.0 |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Biosynthetic pathway of this compound and its conversion to Valerenic Acid.
Caption: Key parameters for HPLC method validation.
Troubleshooting & Optimization
Technical Support Center: Optimizing Valerena-4,7(11)-diene Production in Yeast
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of Valerena-4,7(11)-diene in yeast expression systems, primarily Saccharomyces cerevisiae.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guide is designed to address common issues encountered during the expression of this compound in yeast.
FAQ 1: My yeast strain is producing very low or no this compound. What are the potential causes and solutions?
Low or undetectable yields of this compound can stem from several factors, ranging from the expression of the synthase enzyme to precursor availability.
Potential Cause 1: Inefficient this compound synthase (VDS) expression or activity.
-
Troubleshooting:
-
Codon Optimization: Ensure the coding sequence of the this compound synthase (VDS, also known as VoTPS2) from Valeriana officinalis has been optimized for expression in Saccharomyces cerevisiae.
-
Promoter Selection: The choice of promoter significantly impacts the level of enzyme expression. Strong constitutive promoters (e.g., PTDH3, PTEF1) or strong inducible promoters (e.g., PGAL1) are often used to drive high-level expression of terpene synthases.[1][2] The optimal promoter may need to be determined empirically.
-
Protein Integrity: Verify the expression of a full-length, soluble VDS protein via Western blotting. Truncated or insoluble protein will not be active.
-
Fusion Proteins: Consider creating a fusion protein of VDS with FPP synthase (ERG20). This can enhance the channeling of the precursor, farnesyl pyrophosphate (FPP), to the VDS enzyme.
-
Potential Cause 2: Insufficient precursor (Farnesyl Pyrophosphate - FPP) supply.
The native mevalonate (MVA) pathway in yeast produces FPP, but often at levels insufficient for high-yield sesquiterpene production.
-
Troubleshooting:
-
Overexpress Key MVA Pathway Genes: Increase the metabolic flux towards FPP by overexpressing critical enzymes in the MVA pathway. Key targets for overexpression include:
-
Downregulate Competing Pathways: FPP is a precursor for various essential molecules in yeast, most notably sterols. To divert more FPP towards this compound production, down-regulate the expression of squalene synthase (ERG9), the first committed step in sterol biosynthesis.[5] This can be achieved using repressible promoters (e.g., PMET3) or by introducing mutations.
-
Potential Cause 3: Suboptimal Cultivation Conditions.
Yeast metabolism and, consequently, product yield are highly sensitive to cultivation conditions.
-
Troubleshooting:
-
Carbon Source: While glucose is a common carbon source, its concentration can affect promoter activity (e.g., repression of PGAL1). Fed-batch strategies can help maintain optimal glucose levels. Alternative carbon sources like methanol have also been explored for sesquiterpene production in engineered Pichia pastoris.[6]
-
Temperature and pH: The optimal temperature and pH for yeast growth and this compound production should be empirically determined. Generally, S. cerevisiae is cultured at 30°C and a pH of 5.0-6.0.
-
Aeration: Adequate aeration is crucial for cell growth and the activity of certain enzymes.
-
FAQ 2: I am observing significant amounts of farnesol as a byproduct. How can I reduce its formation?
Farnesol is produced by the dephosphorylation of the precursor FPP. Its accumulation indicates a bottleneck at the VDS step or an excess of FPP that is not being efficiently converted to this compound.
-
Troubleshooting:
-
Enhance VDS Activity: Refer to the troubleshooting steps in FAQ 1 for improving VDS expression and activity. A more active VDS will consume FPP more efficiently.
-
Delete Phosphatase Genes: Certain phosphatases can dephosphorylate FPP to farnesol. Deleting genes like LPP1 and DPP1, which encode for lipid phosphate phosphatases, has been shown to reduce farnesol accumulation and increase sesquiterpene production.[7]
-
FAQ 3: My yeast strain grows poorly after genetic modification. What could be the reason?
Poor growth can be a sign of metabolic burden or the accumulation of toxic intermediates.
-
Troubleshooting:
-
Metabolic Burden: High-level expression of multiple heterologous genes can strain the cell's resources. Using promoters of varying strengths to balance the expression of pathway enzymes can alleviate this burden.
-
Toxicity of Intermediates: Accumulation of certain intermediates in the MVA pathway, such as HMG-CoA, can be toxic to the cells. Fine-tuning the expression levels of the pathway enzymes is crucial to prevent the buildup of toxic intermediates.
-
ERG9 Downregulation: While beneficial for product yield, severe repression of ERG9 can lead to ergosterol deficiency, which is essential for yeast membrane integrity. This can be mitigated by supplementing the medium with ergosterol or by using a tunable promoter system for ERG9 expression.
-
Quantitative Data Summary
The following table summarizes reported yields of this compound and other sesquiterpenes in engineered S. cerevisiae, highlighting the impact of different genetic modifications.
| Product | Yeast Strain Modifications | Titer (mg/L) | Reference |
| This compound | Overexpression of ERG8, ERG12, ERG19; Integration of 4 copies of MBP-VDS-ERG20 | 75 | [8] |
| Epi-cedrol | Wild-type with epi-cedrol synthase | 0.09 | [3] |
| Epi-cedrol | Overexpression of tHMG1 in a upc2-1 background | 0.37 | [3] |
| Amorphadiene | Downregulation of ERG9, overexpression of tHMG1, FPP synthase, and amorphadiene synthase | >80 | [5] |
| α-Santalene | Multistep engineering including promoter exchange for ERG9, deletion of LPP1 and DPP1, and overexpression of GDH2 and ERG20 | 193 | [7] |
Experimental Protocols
Yeast Transformation (Lithium Acetate/Single-Stranded Carrier DNA/PEG Method)
This protocol is a standard method for introducing plasmids into S. cerevisiae.
Materials:
-
Yeast cells
-
YPD medium
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
LiOAc/TE solution (100 mM Lithium Acetate in TE buffer)
-
Single-stranded carrier DNA (e.g., salmon sperm DNA), boiled and chilled
-
Plasmid DNA
-
PEG/LiOAc/TE solution (40% w/v PEG 3350, 100 mM LiOAc in TE buffer)
-
Selective agar plates
Procedure:
-
Inoculate a single yeast colony into 5 mL of YPD and grow overnight at 30°C with shaking.
-
Inoculate the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.8-1.0.
-
Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
-
Wash the cells with 25 mL of sterile water and then with 10 mL of LiOAc/TE solution.
-
Resuspend the cell pellet in 500 µL of LiOAc/TE solution.
-
In a microfuge tube, mix 100 µL of the yeast cell suspension with 5-10 µg of single-stranded carrier DNA and 1-5 µg of plasmid DNA.
-
Add 600 µL of PEG/LiOAc/TE solution and mix thoroughly by vortexing.
-
Incubate at 30°C for 30 minutes with shaking.
-
Heat shock at 42°C for 15 minutes.
-
Pellet the cells by centrifugation at 8,000 x g for 1 minute.
-
Remove the supernatant and resuspend the pellet in 1 mL of sterile water.
-
Plate 100-200 µL of the cell suspension onto selective agar plates.
-
Incubate at 30°C for 2-4 days until colonies appear.
Extraction of this compound from Yeast Culture
This protocol describes the extraction of the non-polar this compound from a yeast culture using an organic solvent overlay.
Materials:
-
Yeast culture producing this compound
-
Dodecane (or another suitable organic solvent like hexane)
-
Glass culture tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
Procedure:
-
During cultivation, add a 10% (v/v) overlay of dodecane to the culture medium. This compound will be sequestered into the organic phase.
-
After the desired fermentation time, transfer the entire culture, including the dodecane overlay, to a centrifuge tube.
-
Separate the dodecane layer from the aqueous culture medium by centrifugation at 3,000 x g for 10 minutes.
-
Carefully collect the upper dodecane layer containing this compound.
-
The dodecane extract can be directly analyzed by GC-MS.
Quantification of this compound by GC-MS
This protocol provides a general guideline for the analysis of this compound. Specific parameters may need to be optimized for your instrument.
Instrumentation and Columns:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A non-polar capillary column (e.g., HP-5ms, DB-5ms, or equivalent) is suitable for terpene analysis.
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Quantification:
-
A standard curve should be prepared using a purified this compound standard of known concentrations.
-
An internal standard (e.g., caryophyllene or another sesquiterpene not produced by the yeast) should be added to both the standards and the samples to correct for injection volume variations.
-
The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve. The mass spectrum of the product should be compared with a known standard or a database for confirmation.[9]
Visualizations
Caption: Biosynthetic pathway of this compound in engineered S. cerevisiae.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. Natural promoters and promoter engineering strategies for metabolic regulation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promoter Architecture and Promoter Engineering in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sysbio.se [sysbio.se]
- 5. Metabolic Engineering of Sesquiterpene Metabolism in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineered Yeast Produces Sesquiterpenes from More Than One Carbon Source - ChemistryViews [chemistryviews.org]
- 7. sysbio.se [sysbio.se]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Valerena-4,7(11)-diene Extraction from Roots
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to overcome the challenges of low extraction efficiency of Valerena-4,7(11)-diene from plant roots, primarily Valeriana officinalis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the extraction of this compound.
Q1: My overall essential oil yield is low. What are the primary factors I should investigate?
A1: Low essential oil yield can be attributed to several factors:
-
Plant Material Quality: The concentration of secondary metabolites like this compound is significantly influenced by the plant's genetics, growing conditions (soil, climate), and harvesting time.
-
Pre-extraction Processing: Inefficient grinding of the root material can limit solvent or steam penetration. For solvent extraction, it is recommended that at least 85-90% of the ground root mass passes through a Tyler 20-mesh screen.[1] For supercritical fluid extraction (SFE), smaller particle sizes generally lead to higher yields, indicating that diffusion through the particle is a rate-limiting step.[2]
-
Extraction Method and Parameters: Each extraction method (steam distillation, solvent extraction, SFE) has optimal parameters that must be fine-tuned. Suboptimal temperature, pressure, solvent choice, or extraction time will result in lower yields.
Q2: I am using solvent extraction, but my yield of this compound is still poor. How can I optimize this?
A2: For solvent extraction, consider the following optimizations:
-
Solvent Choice: The polarity of the solvent is crucial. An alcoholic extraction solution, particularly ethanol, is commonly used. A solution of 50% to 100% (v/v) ethanol in water has been shown to be effective.[1][3]
-
Temperature: Heating the solvent-root mixture can enhance extraction efficiency. A temperature range of 70°C to 80°C for at least two to three hours is recommended in some protocols.[1][3]
-
Solid-to-Liquid Ratio: A common ratio for solvent extraction is approximately 1 kg of root material to 5 liters of extraction solvent.[1][4]
-
Agitation: Constant stirring of the mixture during extraction can improve solvent contact with the plant material and increase yield.[4]
Q3: Is there a risk of degrading this compound during extraction?
A3: Yes, as a sesquiterpenoid, this compound can be susceptible to degradation, particularly at high temperatures over extended periods. While heating can improve extraction rates, prolonged exposure to high heat, as in lengthy distillations, may lead to the degradation of thermolabile compounds. It is a trade-off that needs to be optimized for your specific setup.
Q4: How does Supercritical Fluid Extraction (SFE) with CO₂ compare to traditional methods for this compound?
A4: SFE with CO₂ offers several advantages, including the use of a non-toxic, non-flammable solvent that is easily removed from the final product. For Valerian root, SFE has been shown to be effective under the following conditions:
-
Temperature and Pressure: Extractions are typically performed at temperatures of 313 K (40°C) and 323 K (50°C) and pressures of 10 MPa and 15 MPa.[2] SFE at 10 MPa and 313 K has been found to yield the highest quantity of monoterpenes and sesquiterpenes.[2]
-
Modifiers: The addition of a co-solvent, or modifier, can significantly improve the yield of more polar compounds. Adding 5% ethanol or methanol to the supercritical CO₂ can result in yields of valerenic acids comparable to that of percolation with 70% ethanol.[5]
Q5: I am having trouble separating the essential oil from the hydrosol after steam distillation. What can I do?
A5: This is a common issue, especially with low-yield extractions.
-
Use of a Separatory Funnel: Ensure you are using a properly sized separatory funnel and allowing adequate time for the layers to separate.
-
Salting Out: Adding a saturated solution of sodium chloride (brine) to the hydrosol can decrease the solubility of the essential oil in the aqueous phase, making the separation cleaner.
-
Solvent Extraction of Hydrosol: You can perform a liquid-liquid extraction of the hydrosol with a non-polar solvent like hexane or diethyl ether to recover dissolved essential oil components. The solvent can then be carefully evaporated.
Quantitative Data: Comparison of Extraction Methods
The following table summarizes typical parameters and outcomes for different extraction methods for Valeriana officinalis roots. Note that the yield of this compound is a component of the total essential oil and its specific percentage can vary.
| Extraction Method | Key Parameters | Typical Essential Oil Yield | Advantages | Disadvantages |
| Steam Distillation | Atmospheric pressure; boiling water temperature (100°C) | 0.2% - 1.0% (v/w) | No organic solvents; relatively simple setup.[6] | High temperatures may degrade some compounds; can be time-consuming. |
| Solvent Extraction | Solvent: 50-100% Ethanol in Water; Temperature: 70-80°C; Time: >2 hours | Varies with solvent and conditions | Can be highly efficient for a broad range of compounds.[1][3] | Residual solvent in the final product; requires careful solvent removal. |
| Supercritical Fluid Extraction (SFE) | CO₂; Temperature: 313-323 K (40-50°C); Pressure: 10-15 MPa; Modifier: Optional 5% Ethanol | 0.5% - 6.3% (w/w) | High purity extract with no solvent residue; tunable selectivity.[7] | High initial equipment cost; requires specialized knowledge. |
Experimental Protocols
Protocol 1: Steam Distillation
This protocol provides a general procedure for the extraction of essential oils from Valeriana officinalis roots.
-
Preparation of Plant Material:
-
Dry the valerian roots in a well-ventilated area away from direct sunlight.
-
Grind the dried roots to a coarse powder.
-
-
Apparatus Setup:
-
Assemble a steam distillation apparatus, which includes a boiling flask for generating steam, a biomass flask for the plant material, a condenser, and a collection vessel (e.g., a separatory funnel or essencier).
-
Ensure all glass joints are properly sealed.
-
-
Distillation Process:
-
Place the powdered root material into the biomass flask.
-
Heat the water in the boiling flask to generate steam.[8]
-
Pass the steam through the plant material. The steam will vaporize the volatile compounds, including this compound.[6]
-
The mixture of steam and volatile compounds will travel to the condenser.
-
Cool the condenser with a continuous flow of cold water to condense the vapor into a liquid (hydrosol and essential oil).
-
Collect the distillate in the collection vessel. The process is typically run for 2-4 hours.
-
-
Separation:
-
Allow the distillate to settle. The essential oil, being less dense than water, will form a layer on top of the hydrosol.
-
Carefully separate the essential oil from the aqueous layer using a separatory funnel.
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Protocol 2: Solvent Extraction
This protocol is based on a patented method for extracting valerenic acids and other compounds from valerian root.
-
Preparation of Plant Material:
-
Grind the dried valerian roots so that at least 85-90% of the material passes through a Tyler 20-mesh screen.[1]
-
-
Extraction:
-
Add the powdered root to an extraction vessel with an alcoholic solvent. A 70% ethanol in water solution is a common choice.[4]
-
Use a solid-to-liquid ratio of approximately 1 kg of root powder to 5 liters of solvent.[1]
-
Heat the mixture to a temperature between 70°C and 80°C.[1][3]
-
Maintain this temperature for at least 3 hours with constant agitation.
-
-
Filtration and Solvent Removal:
-
After the extraction period, filter the mixture to separate the liquid extract from the solid root material.
-
Remove the solvent from the liquid extract using a rotary evaporator under reduced pressure. The temperature of the water bath should be kept moderate (e.g., 40-50°C) to minimize degradation of thermolabile compounds.
-
-
Drying:
-
The resulting concentrated extract can be further dried in a vacuum oven to obtain a solid or semi-solid extract.
-
Protocol 3: Supercritical Fluid Extraction (SFE)
This protocol outlines the general steps for SFE of valerian roots.
-
Preparation of Plant Material:
-
Dry and grind the valerian roots. A smaller particle size (e.g., <0.4 mm) is generally preferred to improve extraction efficiency.[2]
-
-
SFE System Setup:
-
Pack the ground root material into the extraction vessel of the SFE system.
-
Set the system parameters. Optimal conditions for sesquiterpene extraction from valerian root are reported to be a temperature of 313 K (40°C) and a pressure of 10 MPa.[2]
-
If a modifier is used, prepare a 5% solution of ethanol in the CO₂ flow.[5]
-
-
Extraction:
-
Pump liquid CO₂ into the system, where it is heated and pressurized to a supercritical state.
-
Pass the supercritical CO₂ through the extraction vessel containing the plant material. The supercritical fluid will dissolve the this compound and other non-polar to moderately polar compounds.
-
The extraction process often includes a static period followed by a dynamic extraction period.
-
-
Collection:
-
Route the extract-laden supercritical fluid to a separator vessel at a lower pressure and temperature.
-
As the pressure and temperature drop, the CO₂ loses its solvating power and returns to a gaseous state, precipitating the extracted compounds.
-
The gaseous CO₂ can be recycled, and the collected extract can be removed from the separator.
-
Visualizations
Logical Workflow for Troubleshooting Low Extraction Yield
References
- 1. US6383526B1 - Process for the extraction of valerian root - Google Patents [patents.google.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. US20030017220A1 - Process for the extraction of valerian root - Google Patents [patents.google.com]
- 4. Valeriana officinalis Dry Plant Extract for Direct Compression: Preparation and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. galbanum.co [galbanum.co]
- 7. researchgate.net [researchgate.net]
- 8. engineering.iastate.edu [engineering.iastate.edu]
Resolving co-elution issues of Valerena-4,7(11)-diene in GC analysis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the gas chromatography (GC) analysis of Valerena-4,7(11)-diene, a key sesquiterpene in Valeriana officinalis extracts.
Troubleshooting Guide: Resolving Co-elution
Co-elution, where two or more compounds exit the GC column at the same time, is a frequent challenge in the analysis of complex essential oils like that of valerian. This guide provides a systematic approach to resolving these issues.
Problem: A single chromatographic peak is suspected to contain both this compound and a co-eluting impurity.
Initial Assessment:
-
Mass Spectrometry (MS) Check: If using a GC-MS system, examine the mass spectrum across the peak. A pure compound should exhibit a consistent mass spectrum. Significant changes in the ratios of key ions from the beginning to the end of the peak suggest the presence of more than one compound.
-
Peak Shape Analysis: Poorly resolved co-eluting peaks often appear as broadened or shouldered peaks. Asymmetry is a strong indicator of an underlying separation issue.
Solution Pathway
If co-elution is confirmed, follow these steps to improve chromatographic resolution.
-
Method Optimization (Existing Column): Modify the temperature program. Slower ramp rates can often improve the separation of closely eluting compounds.
-
Stationary Phase Selectivity: If temperature optimization is insufficient, change to a column with a different stationary phase. The choice of a polar or non-polar column has the greatest impact on separation selectivity.
-
Advanced Techniques: For highly complex mixtures where co-elution persists, consider advanced methods like comprehensive two-dimensional gas chromatography (GCxGC).
Below is a workflow diagram illustrating the troubleshooting process.
Frequently Asked Questions (FAQs)
Q1: What compound is most likely to co-elute with this compound on a standard non-polar column?
A1: Alloaromadendrene is a common co-eluting interferent. On a standard 5% phenyl methylpolysiloxane column (e.g., HP-5MS, DB-5), both compounds are sesquiterpene hydrocarbons with very similar polarities and boiling points. Their retention indices are extremely close, making separation difficult.[1]
| Compound | Common Stationary Phase | Reported Retention Index (RI) | Potential for Co-elution |
| This compound | HP-5MS | ~1455 - 1465 | High with compounds in this RI range |
| Alloaromadendrene | 5% Phenyl Methylsilicone | ~1461 | Very High |
| Bornyl acetate | HP-5MS | ~1287 | Low |
Retention Index (RI) is a relative measure of a compound's elution time, normalized to n-alkanes. Compounds with similar RI values on the same column are likely to co-elute.
Q2: My lab uses a standard HP-5MS column. How can I resolve this compound from Alloaromadendrene?
A2: Your first step should be to optimize your oven temperature program. A slow temperature ramp is crucial for separating isomeric compounds.[2] An increase of around 30°C in oven temperature can reduce retention time by half, so smaller, slower changes give the column more time to perform the separation. Try reducing your ramp rate from a standard 5-10°C/min down to 2-3°C/min, especially during the elution window for sesquiterpenes.
Q3: We tried optimizing the temperature program, but the peaks are still not baseline-resolved. What is the next step?
A3: The next step is to change the selectivity of your separation by using a different GC column. Since you are using a non-polar HP-5MS column, switching to a column with a different stationary phase chemistry is recommended. A mid-polarity column or, more effectively, a polar column with a polyethylene glycol (PEG) stationary phase (often called a "wax" column) will provide a different separation mechanism.[1] This change in polarity will alter the elution order and likely resolve the co-eluting pair.
The diagram below illustrates how column choice affects separation.
Q4: Can I use GC-MS to quantify this compound if it co-elutes with another compound?
A4: It is challenging and can lead to inaccurate results. While techniques like using selected ion monitoring (SIM) to target a unique mass fragment of this compound can help, this is only effective if the co-eluting compound does not share the same fragment ion. For complex mixtures like valerian oil, where many components are isomers with similar fragmentation patterns, chromatographic separation is the most reliable approach for accurate quantification.[3] In cases of severe overlap, advanced chemometric resolution methods may be necessary to mathematically separate the signals.[3]
Experimental Protocols
Protocol 1: High-Resolution GC Method for Sesquiterpenes
This protocol is designed to enhance the separation of closely eluting sesquiterpenes like this compound and Alloaromadendrene. It utilizes a slower temperature ramp compared to standard screening methods.
-
Column: Agilent HP-5MS (or equivalent 5% phenyl methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector:
-
Temperature: 250°C
-
Mode: Split (e.g., 20:1 ratio)
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 1 minute.
-
Ramp 1: Increase to 180°C at 3°C/min .
-
Ramp 2: Increase to 250°C at 10°C/min.
-
Final Hold: Hold at 250°C for 5 minutes.
-
-
Detector (MS):
-
Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Electron Ionization: 70 eV
-
Mass Scan Range: 40-400 amu
-
Protocol 2: Alternative Analysis on a Polar Column
This protocol details a method using a different column selectivity to resolve compounds that co-elute on a non-polar phase.
-
Column: Polyethylene Glycol (PEG/Wax) type (e.g., DB-Wax, Innowax), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector:
-
Temperature: 240°C
-
Mode: Split (e.g., 50:1 ratio)
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 230°C at 4°C/min .
-
Final Hold: Hold at 230°C for 10 minutes.
-
-
Detector (MS):
-
Transfer Line Temperature: 240°C
-
Ion Source Temperature: 230°C
-
Electron Ionization: 70 eV
-
Mass Scan Range: 40-400 amu
-
References
Stability and degradation of Valerena-4,7(11)-diene under different storage conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of Valerena-4,7(11)-diene under various storage and experimental conditions. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended short-term and long-term storage conditions for this compound?
For short-term storage, it is recommended to keep this compound at room temperature. For long-term storage of stock solutions, it is advisable to store them at -20°C for up to one month or at -80°C for up to six months.[1] To maintain the integrity of the compound, it is best to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1]
Q2: My experimental results are inconsistent. Could degradation of this compound be a factor?
Inconsistent results can indeed be a consequence of compound degradation. This compound, as a sesquiterpene, may be susceptible to degradation under certain experimental conditions. Factors that can influence its stability include temperature, light exposure, pH of the solution, and the presence of oxidizing agents. It is crucial to handle the compound under controlled conditions to ensure reproducibility.
Q3: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, based on the general behavior of sesquiterpenes, potential degradation routes include:
-
Oxidation: The double bonds in the this compound structure are susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or oxidizing agents. This can lead to the formation of epoxides, aldehydes, ketones, or carboxylic acids.
-
Isomerization: Exposure to heat or acidic/basic conditions can potentially lead to the isomerization of the double bonds within the molecule.
-
Polymerization: Under certain conditions, such as exposure to heat or UV light, terpenes can undergo polymerization.
Q4: How can I monitor the degradation of this compound in my samples?
Gas chromatography-mass spectrometry (GC-MS) is a widely used and effective method for the analysis of sesquiterpenes like this compound and their degradation products.[2][3] High-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS) can also be employed, particularly for less volatile degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in stored samples. | Degradation of this compound due to improper storage. | Verify storage conditions (temperature, protection from light). Aliquot stock solutions to minimize freeze-thaw cycles. Re-analyze the purity of the stored compound using GC-MS or HPLC. |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products. | Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products and their retention times. This will help in tracking the stability of your samples over time. |
| Inconsistent results between experimental batches. | Variability in handling and experimental conditions. | Standardize all experimental procedures, including solvent preparation, incubation times, and temperature control. Ensure consistent protection from light if the compound is found to be photosensitive. |
| Precipitation of the compound in aqueous solutions. | Poor solubility and potential degradation at certain pH values. | Determine the solubility of this compound in your experimental buffer. Adjust the pH if necessary, keeping in mind that extreme pH values can promote degradation. The use of co-solvents may be considered, but their compatibility should be verified. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3% v/v)
-
HPLC or GC-MS system
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place 1 mL of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: Analyze all samples, including a control sample (stock solution stored at -20°C), by a validated stability-indicating HPLC or GC-MS method.
Protocol 2: Analysis of this compound and its Degradation Products by GC-MS
Objective: To quantify this compound and identify its degradation products.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Column: HP-5MS (or equivalent)
-
Carrier gas: Helium
GC Conditions:
-
Inlet temperature: 250°C
-
Oven program: Start at 60°C (hold for 1 min), ramp to 210°C at 5°C/min, then ramp to 280°C at 10°C/min (hold for 15 min).
-
Injection volume: 1 µL (splitless mode)
MS Conditions:
-
Ion source temperature: 230°C
-
Quadrupole temperature: 150°C
-
Scan range: m/z 40-400
Data Analysis:
-
Identify this compound based on its retention time and mass spectrum.
-
Compare the chromatograms of stressed samples with the control to identify new peaks corresponding to degradation products.
-
Use the MS library to tentatively identify the structure of the degradation products.
Visualizations
Caption: Potential Degradation Pathways of this compound.
Caption: Workflow for Forced Degradation Study.
References
Optimizing enzymatic reaction conditions for Valerena-4,7(11)-diene synthase
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing enzymatic reaction conditions for Valerena-4,7(11)-diene synthase (VoTPS2).
Frequently Asked Questions (FAQs)
Q1: What is the reaction catalyzed by this compound synthase?
This compound synthase is an enzyme isolated from Valeriana officinalis (valerian) that catalyzes the conversion of (2E,6E)-farnesyl diphosphate (FPP) to this compound and diphosphate.[1][2]
Q2: What are the known kinetic properties of this compound synthase?
The kinetic parameters for this compound synthase (VoTPS2) have been determined in vitro. These values are essential for designing kinetic assays and understanding the enzyme's efficiency.
| Parameter | Value | Source |
| Km | ~10 µM | [1][3] |
| kcat | 0.01 s-1 | [1][3] |
Q3: What are the general storage conditions for this compound synthase?
For short-term storage, the enzyme should be kept at 4°C. For long-term storage, it is recommended to store the enzyme at -20°C or -80°C.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound synthase.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Inactive enzyme: Improper storage or handling. | - Ensure the enzyme has been stored at the correct temperature. - Avoid repeated freeze-thaw cycles. - Aliquot the enzyme upon receipt for long-term storage. |
| Suboptimal reaction conditions: Incorrect pH, temperature, or buffer composition. | - The optimal pH for many sesquiterpene synthases is in the neutral range (pH 7.0-7.5). Test a pH range to determine the optimum for your specific conditions. - Most sesquiterpene synthase assays are performed at temperatures between 25°C and 30°C. - Ensure the assay buffer contains a divalent metal ion, typically MgCl2, as it is a required cofactor. | |
| Substrate degradation: Farnesyl diphosphate (FPP) can be unstable. | - Prepare FPP solutions fresh or store them appropriately at low temperatures. - Avoid acidic conditions which can lead to hydrolysis of the diphosphate group. | |
| Product volatility: this compound is a volatile compound. | - Overlay the reaction mixture with an organic solvent (e.g., hexane) to capture the product. - Ensure sample vials are tightly sealed during incubation and analysis. | |
| Inconsistent or variable results | Pipetting errors: Inaccurate dispensing of enzyme or substrate. | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix for the reaction components to ensure consistency across samples. |
| Incomplete product extraction: Inefficient transfer of the product to the organic layer. | - After incubation, vortex the reaction mixture vigorously to ensure thorough mixing of the aqueous and organic layers. - Centrifuge to achieve a clean separation of the two phases before sampling the organic layer for analysis. | |
| Presence of unexpected peaks in GC-MS analysis | Contamination: Contaminants in the buffer, substrate, or from lab equipment. | - Run a negative control reaction without the enzyme to identify any contaminating peaks from the substrate or buffer. - Use high-purity reagents and clean glassware. |
| Substrate-derived byproducts: Non-enzymatic degradation of FPP. | - Analyze a sample of the FPP substrate by GC-MS to check for impurities. |
Experimental Protocols
In Vitro Assay for this compound Synthase
This protocol provides a general method for assaying the activity of this compound synthase.
Materials:
-
Purified this compound synthase
-
(2E,6E)-farnesyl diphosphate (FPP)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 10 mM MgCl2, 5 mM DTT, 10% (v/v) glycerol
-
Hexane (or other suitable organic solvent)
-
Gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Prepare the reaction mixture in a glass vial. For a 500 µL total reaction volume, add:
-
440 µL of Assay Buffer
-
10 µL of FPP stock solution (to a final concentration of ~50 µM)
-
-
Pre-incubate the reaction mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of purified this compound synthase.
-
Immediately overlay the reaction with 500 µL of hexane to capture the volatile product.
-
Incubate the reaction at 30°C for 1-2 hours with gentle shaking.
-
Stop the reaction by vigorously vortexing the vial for 30 seconds to extract the product into the hexane layer.
-
Centrifuge the vial at low speed (e.g., 1000 x g) for 5 minutes to separate the phases.
-
Carefully remove the upper hexane layer for GC-MS analysis.
GC-MS Analysis of this compound
The following are general parameters for the GC-MS analysis of this compound.[4][5] These may need to be optimized for your specific instrument.
| Parameter | Value |
| Column | HP-5MS (or equivalent non-polar column) |
| Injector Temperature | 250°C |
| Oven Program | Start at 60°C, ramp to 280°C |
| Carrier Gas | Helium |
| Ion Source Temperature | 230°C |
| Mass Range | m/z 40-350 |
Visualizations
Caption: Experimental workflow for the in vitro assay of this compound synthase.
Caption: Troubleshooting logic for low or no product yield in this compound synthase assays.
References
- 1. Enzymatic synthesis of this compound by a unique sesquiterpene synthase from the valerian plant (Valeriana officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound synthase - Wikipedia [en.wikipedia.org]
- 3. genscript.com [genscript.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Minimizing isomerization of Valerena-4,7(11)-diene during chemical synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the isomerization of Valerena-4,7(11)-diene during its chemical synthesis. The guidance is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Minimizing Isomerization
Undesired isomerization of the double bond in this compound is a common challenge during chemical synthesis, often leading to a mixture of isomers and reducing the yield of the target compound. This guide addresses potential causes and provides systematic troubleshooting steps.
Problem: Low yield of this compound with the presence of unknown isomers.
Potential Cause 1: Acid-Catalyzed Isomerization
Many sesquiterpenes are known to be sensitive to acidic conditions, which can catalyze the migration of double bonds to form more stable isomers.
Troubleshooting Steps:
-
Reagent Check:
-
Brominating Agent: If using HBr for the conversion of the alcohol to the bromide, consider that it is a strong acid.
-
Reducing Agent: Ensure the reducing agent and subsequent work-up steps are not acidic.
-
Solvents: Verify that all solvents are free from acidic impurities.
-
-
pH Monitoring and Control:
-
Incorporate a neutralization step after any potentially acidic reaction. A mild base, such as sodium bicarbonate solution, can be used.
-
When performing aqueous work-ups, use buffered solutions to maintain a neutral pH.
-
-
Alternative Reagents:
-
Consider using milder, non-acidic reagents for the conversion of the alcohol. For example, phosphorus tribromide (PBr₃) or carbon tetrabromide/triphenylphosphine (CBr₄/PPh₃) can be effective brominating agents under neutral conditions.
-
For the reduction of the bromide, ensure the reaction conditions are not prone to generating acidic byproducts.
-
Potential Cause 2: Thermally-Induced Isomerization
Elevated temperatures during reaction or purification can provide the energy required for isomerization to a thermodynamically more stable isomer.
Troubleshooting Steps:
-
Reaction Temperature:
-
Maintain the lowest effective temperature for each synthetic step.
-
Monitor reaction progress closely to avoid prolonged heating.
-
-
Purification Temperature:
-
If using distillation for purification, employ vacuum distillation to lower the boiling point and reduce thermal stress on the molecule.
-
For column chromatography, avoid excessive heat generation that can occur with high flow rates or strongly interacting stationary phases.
-
Potential Cause 3: Isomerization during Purification
The choice of purification method can significantly impact the stability of the final product.
Troubleshooting Steps:
-
Chromatography Stationary Phase:
-
Standard silica gel can be slightly acidic and may cause isomerization.
-
Consider using deactivated (neutral) silica gel or alumina for column chromatography. To prepare neutral silica gel, it can be washed with a solution of a weak base (e.g., triethylamine in the eluent) and then thoroughly dried.
-
Alternatively, reversed-phase chromatography (e.g., C18) with a neutral mobile phase can be employed.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely isomeric impurities I might be seeing in my NMR or GC-MS?
A1: Without specific analytical data for the isomers, we can hypothesize potential rearrangements based on the structure of this compound. Acid-catalyzed isomerization could lead to the migration of the exocyclic double bond at position 7(11) into the ring, forming a more substituted and potentially more stable endocyclic double bond. Another possibility is the migration of the double bond at position 4.
Q2: Can I use a strong base to neutralize the reaction mixture?
A2: It is generally advisable to use a mild base like sodium bicarbonate or a weak organic base like pyridine or triethylamine. Strong bases could potentially cause other unwanted side reactions, such as elimination or rearrangement, depending on the intermediates present in your reaction mixture.
Q3: How can I confirm that isomerization is occurring during a specific step?
A3: To pinpoint the source of isomerization, you can take an aliquot of the reaction mixture after each step and before purification. Analyze these aliquots by a suitable method like GC-MS or ¹H NMR to check for the appearance of isomeric impurities.
Q4: Are there any specific storage conditions recommended for this compound to prevent long-term isomerization?
A4: To ensure long-term stability, this compound should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Storing it as a dilute solution in a non-acidic, aprotic solvent at low temperatures (-20°C or below) is also a good practice.
Data Presentation
The following tables provide a template for researchers to systematically record and compare their experimental results when optimizing the synthesis of this compound to minimize isomerization.
Table 1: Effect of Reaction Conditions on the Yield and Purity of this compound
| Entry | Step | Reagent/Condition | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) (this compound : Isomers) |
| 1 | Bromination | HBr | 0 to rt | 2 | 75 | 80 : 20 |
| 2 | Bromination | PBr₃, Pyridine | 0 | 3 | 85 | 95 : 5 |
| 3 | Reduction | LiAlH₄ | 0 to rt | 4 | 90 | 98 : 2 |
| 4 | Reduction | Super-hydride® | -78 to 0 | 5 | 92 | >99 : <1 |
Table 2: Influence of Purification Method on Isomerization
| Entry | Purification Method | Stationary Phase | Eluent System | Product Recovery (%) | Purity (%) (this compound : Isomers) |
| 1 | Column Chromatography | Silica Gel (standard) | Hexane/EtOAc (98:2) | 80 | 85 : 15 |
| 2 | Column Chromatography | Neutral Alumina | Hexane | 85 | 97 : 3 |
| 3 | Preparative TLC | Silica Gel (standard) | Hexane/EtOAc (98:2) | 70 | 90 : 10 |
| 4 | Vacuum Distillation | - | - | 90 | 99 : 1 |
Experimental Protocols
A concise three-step synthesis of this compound from valerenic acid has been reported.[1] The following protocol is a generalized procedure based on this synthesis, with suggested modifications to minimize isomerization.
Step 1: Reduction of Valerenic Acid to Valerenol
-
Reaction: Valerenic acid is reduced to the corresponding alcohol, valerenol.
-
Reagents: A common reducing agent for carboxylic acids is Lithium Aluminum Hydride (LiAlH₄).
-
Procedure:
-
Dissolve valerenic acid in a dry, aprotic solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of LiAlH₄ in the same solvent.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the dropwise addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting precipitate and concentrate the filtrate to obtain crude valerenol.
-
Step 2: Conversion of Valerenol to Valerenyl Bromide
-
Reaction: The hydroxyl group of valerenol is replaced with bromine.
-
Milder Reagent Suggestion: To avoid strongly acidic conditions, Phosphorus Tribromide (PBr₃) in the presence of a weak base like pyridine is recommended.
-
Procedure:
-
Dissolve the crude valerenol in a dry, aprotic solvent like diethyl ether, and cool to 0°C.
-
Add a small amount of pyridine.
-
Slowly add PBr₃ to the solution.
-
Stir the reaction at 0°C and monitor its progress by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-water and extract the product with a non-polar solvent (e.g., hexane).
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Step 3: Reduction of Valerenyl Bromide to this compound
-
Reaction: The bromide is reduced to yield the final diene product.
-
Procedure:
-
Dissolve the crude valerenyl bromide in a suitable solvent.
-
Treat with a reducing agent such as Lithium Aluminum Hydride or a milder alternative like a trialkyltin hydride with a radical initiator.
-
After the reaction is complete, perform an appropriate work-up, ensuring to neutralize any acidic components.
-
Purify the crude product using a method that minimizes isomerization, such as chromatography on neutral alumina or vacuum distillation.
-
Visualizations
The following diagrams illustrate the key chemical pathways and experimental workflows discussed.
Caption: Synthetic pathway from Valerenic Acid to this compound.
Caption: Potential isomerization pathways of this compound.
Caption: Logical workflow for troubleshooting isomerization issues.
References
Technical Support Center: Enhancing the Sedative Effect of Valerena-4,7(11)-diene Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation and experimental assessment of Valerena-4,7(11)-diene's sedative effects.
Troubleshooting Guide
This guide addresses common issues that may arise during the formulation and in vivo testing of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Solubility of this compound in Aqueous Solutions | This compound is a lipophilic sesquiterpene with low water solubility. | - Utilize co-solvents: Employ biocompatible co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) in the formulation. - Formulate with cyclodextrins: Create inclusion complexes with β-cyclodextrins or their derivatives (e.g., hydroxypropyl-β-cyclodextrin) to enhance aqueous solubility.[1][2][3][4] - Develop lipid-based formulations: Formulate as a nanoemulsion, liposome, or solid lipid nanoparticle (SLN) to improve dispersion and absorption.[5][6][7] |
| Low Bioavailability and Inconsistent Sedative Effects | Poor absorption from the gastrointestinal tract or rapid metabolism. | - Enhance absorption with permeation enhancers: Include excipients that improve intestinal permeability. - Nanoparticle delivery systems: Encapsulate this compound in polymeric nanoparticles to protect it from degradation and improve uptake.[7][8][9][10] - Administer via alternative routes: Consider inhalation or intravenous administration, which have shown efficacy in preclinical studies.[11][12] |
| Formulation Instability (e.g., Phase Separation, Precipitation) | Incompatibility of excipients, improper manufacturing process, or degradation of the active compound. | - Optimize excipient compatibility: Conduct pre-formulation studies to ensure the compatibility of all components. - Refine manufacturing process: For emulsions, ensure proper homogenization techniques and equipment are used. For other formulations, control parameters like temperature and pH.[13] - Incorporate stabilizers: Add appropriate stabilizers or antioxidants to prevent degradation. |
| Variability in Animal Sedation Studies | Differences in animal strain, age, weight, stress levels, or inconsistent dosing. | - Standardize animal models: Use animals of the same strain, age, and weight range. Allow for an acclimatization period to reduce stress. - Ensure accurate dosing: Prepare fresh formulations for each experiment and ensure accurate and consistent administration volumes. - Control environmental factors: Maintain consistent lighting, temperature, and noise levels in the experimental setting. |
| Difficulty in Quantifying Sedative Effects | Insensitive or inappropriate behavioral assays. | - Use a battery of behavioral tests: Combine multiple assays such as the open field test (for locomotor activity), elevated plus maze (for anxiolytic effects), and potentiation of pentobarbital-induced sleep (for hypnotic effects).[14][15] - Automate data collection: Utilize automated tracking systems for locomotor activity to ensure objectivity and accuracy. |
Frequently Asked Questions (FAQs)
Formulation and Delivery
-
Q1: What is the most effective way to solubilize this compound for in vivo studies? A1: Due to its lipophilic nature, forming an inclusion complex with cyclodextrins is a highly effective method to increase the aqueous solubility of this compound.[1][2][3][4] Lipid-based formulations such as liposomes and nanoemulsions are also excellent strategies to improve both solubility and bioavailability.[5][6][7]
-
Q2: Can the sedative effect of this compound be enhanced by the choice of formulation? A2: Yes. Formulations that increase the bioavailability of this compound, such as nanoparticles and liposomes, can lead to a more pronounced sedative effect by increasing its concentration at the target sites in the central nervous system.[7][8][9][10]
-
Q3: Are there any stability concerns with this compound formulations? A3: As a sesquiterpenoid, this compound can be susceptible to oxidation and degradation, especially when exposed to light and air. It is crucial to use antioxidants in the formulation and store it in airtight, light-resistant containers.[16]
Mechanism of Action
-
Q4: What is the primary mechanism of action for the sedative effect of this compound? A4: The sedative and anxiolytic effects of compounds from Valeriana species, including sesquiterpenoids, are primarily mediated through the positive allosteric modulation of GABA-A receptors.[17][18][19] This enhances the inhibitory effects of the neurotransmitter GABA in the brain.
-
Q5: Does this compound interact with specific GABA-A receptor subunits? A5: Studies on related compounds from valerian, such as valerenic acid, have shown a preference for GABA-A receptors containing β2 and β3 subunits.[18] It is hypothesized that this compound may have a similar subunit specificity.
Experimental Design
-
Q6: What are the recommended in vivo models to assess the sedative effect of this compound formulations? A6: Murine models, such as mice and rats, are commonly used. Key behavioral assays include the open field test to measure changes in locomotor activity and the potentiation of pentobarbital-induced sleeping time to assess hypnotic effects.[14][15]
-
Q7: What is a typical dose range for this compound in preclinical studies? A7: In mice, sedative effects have been observed with inhaled doses as low as 0.06%.[14] Intravenous administration has shown effects at doses around 100 µg/kg.[11] However, the optimal dose will depend on the formulation and route of administration and should be determined through dose-response studies.
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol describes the preparation of a this compound inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Distilled water
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of HP-β-CD in distilled water (e.g., 40% w/v).
-
Slowly add this compound to the HP-β-CD solution while stirring continuously. A molar ratio of 1:1 (this compound:HP-β-CD) is a good starting point.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
After stirring, vortex the solution vigorously for 5 minutes.
-
Filter the solution through a 0.22 µm syringe filter to remove any un-complexed this compound.
-
The clear filtrate is the aqueous solution of the this compound-HP-β-CD inclusion complex.
-
Determine the concentration of this compound in the complex using a suitable analytical method (e.g., HPLC-UV).
Protocol 2: Assessment of Sedative Effect using the Open Field Test in Mice
This protocol outlines the procedure for evaluating the effect of this compound formulations on locomotor activity in mice.
Materials:
-
This compound formulation
-
Vehicle control
-
Positive control (e.g., Diazepam)
-
Male Swiss albino mice (20-25 g)
-
Open field apparatus (a square arena with walls, often equipped with automated tracking)
-
Syringes and needles for administration
Procedure:
-
Acclimatize the mice to the experimental room for at least one hour before testing.
-
Divide the mice into experimental groups (vehicle, positive control, and different doses of the this compound formulation). A minimum of 6-8 animals per group is recommended.
-
Administer the respective treatments to the mice (e.g., intraperitoneally, orally).
-
After a predetermined absorption period (e.g., 30 minutes post-administration), place each mouse individually in the center of the open field arena.
-
Record the locomotor activity of each mouse for a set duration (e.g., 10-15 minutes). Key parameters to measure include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Clean the arena thoroughly between each trial to eliminate olfactory cues.
-
Analyze the data to compare the locomotor activity between the different treatment groups. A significant reduction in total distance traveled in the this compound group compared to the vehicle group indicates a sedative effect.
Visualizations
References
- 1. Plant Alkylbenzenes and Terpenoids in the Form of Cyclodextrin Inclusion Complexes as Antibacterial Agents and Levofloxacin Synergists [mdpi.com]
- 2. oatext.com [oatext.com]
- 3. Inclusion of terpenes in cyclodextrins: Preparation, characterization and pharmacological approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and characterization of liposomal formulations containing sesquiterpene lactones for the treatment of chronic gout - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Nanoparticle delivery systems for substance use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polymeric nanoparticle drug delivery technologies for oral delivery applications [dash.harvard.edu]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. Inhalation administration of this compound from Nardostachys chinensis roots ameliorates restraint stress-induced changes in murine behavior and stress-related factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Expert outlines top 10 tips for efficient formulation troubleshooting [foodnavigator-usa.com]
- 14. Evaluation of volatile components from spikenard: this compound is a highly active sedative compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of Sedative and Hypnotic Activity of Ethanolic Extract of Scoparia dulcis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scsformulate.co.uk [scsformulate.co.uk]
- 17. GABA A receptors as in vivo substrate for the anxiolytic action of valerenic acid, a major constituent of valerian root extracts [pubmed.ncbi.nlm.nih.gov]
- 18. Valerenic acid potentiates and inhibits GABA(A) receptors: molecular mechanism and subunit specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Modulation of GABAA receptors by valerian extracts is related to the content of valerenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Solubility Challenges of Valerena-4,7(11)-diene for In Vitro Success
Welcome to the technical support center for researchers utilizing Valerena-4,7(11)-diene in in vitro assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the solubility challenges commonly encountered with this hydrophobic sesquiterpene.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
This compound is a sesquiterpene compound identified as a potent tranquilizer.[1][2] Like other sesquiterpenes, it is a hydrophobic molecule, meaning it has poor solubility in aqueous solutions such as cell culture media.[3] This low water solubility can lead to precipitation of the compound, making it difficult to achieve accurate and reproducible concentrations in in vitro assays, which can ultimately affect the validity of experimental results.
Q2: What are the primary methods for dissolving this compound for in vitro experiments?
The two most common and effective methods for dissolving hydrophobic compounds like this compound for in vitro assays are the use of an organic solvent, primarily dimethyl sulfoxide (DMSO), or by complexation with cyclodextrins.
Q3: What is the recommended maximum concentration of DMSO in my cell culture?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced artifacts. While the tolerance can be cell-line dependent, a general guideline is to keep the final DMSO concentration at or below 0.1% (v/v).[4][5] Some cell lines may tolerate up to 0.5%, but it is crucial to perform a vehicle control experiment to assess the effect of DMSO on your specific cell type and assay.[6][7] Concentrations above 1% are often toxic to most mammalian cell lines.[8]
Q4: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What should I do?
This is a common issue when a concentrated DMSO stock solution is diluted into an aqueous medium. Here are several troubleshooting steps:
-
Pre-warm the medium: Warming the cell culture medium to 37°C before adding the compound stock can help maintain solubility.[9]
-
Slow, dropwise addition: Add the DMSO stock solution to the medium drop-by-drop while gently vortexing or swirling the tube to facilitate mixing and prevent localized high concentrations that can lead to precipitation.[10]
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the culture medium.
-
Sonication: Brief sonication of the final diluted solution can sometimes help to redissolve fine precipitates.[11]
-
Use a co-solvent: In some cases, using a mixture of solvents might be beneficial, but this requires careful validation to ensure the co-solvent system is not toxic to the cells.
Q5: What are cyclodextrins and how do they improve the solubility of hydrophobic compounds?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] They can encapsulate hydrophobic molecules, like this compound, within their central cavity, effectively shielding the hydrophobic compound from the aqueous environment and increasing its apparent water solubility.[13] This forms an inclusion complex that can dissociate upon dilution, releasing the compound in a bioavailable form.[13]
Quantitative Data: Stock Solution Preparation
| Desired Stock Concentration | Volume of Solvent to Add to 1 mg of this compound | Volume of Solvent to Add to 5 mg of this compound | Volume of Solvent to Add to 10 mg of this compound |
| 1 mM | 4.8936 mL | 24.4678 mL | 48.9356 mL |
| 5 mM | 978.7 µL | 4.8936 mL | 9.7871 mL |
| 10 mM | 489.4 µL | 2.4468 mL | 4.8936 mL |
Data adapted from supplier information.[14] The molecular weight of this compound is 204.35 g/mol .[15][16]
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution using DMSO
This protocol describes the preparation of a working solution of this compound for cell-based assays, ensuring the final DMSO concentration remains at a non-toxic level.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium, pre-warmed to 37°C
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Aseptically weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM). Refer to the table above for volume calculations.
-
Vortex the tube vigorously until the powder is completely dissolved. Gentle warming to 37°C or brief sonication may be used to aid dissolution.[14]
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on your final desired concentration, it may be necessary to prepare an intermediate dilution of the stock solution in 100% DMSO. This helps to minimize the volume of DMSO added to the final culture medium.
-
-
Prepare the Final Working Solution:
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Calculate the volume of the DMSO stock solution needed to achieve the desired final concentration of this compound, ensuring the final DMSO concentration does not exceed 0.1% (or your predetermined non-toxic limit).
-
While gently vortexing the pre-warmed medium, add the calculated volume of the DMSO stock solution dropwise.
-
Continue vortexing for a few seconds to ensure thorough mixing.
-
Visually inspect the final working solution for any signs of precipitation. If a fine precipitate is observed, brief sonication may be attempted.
-
Use the freshly prepared working solution immediately for your in vitro assay.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to your cell culture medium. This is essential to differentiate the effects of the compound from any potential effects of the solvent.
-
Protocol 2: Enhancing Solubility with Cyclodextrins
This protocol provides a general method for using cyclodextrins to improve the aqueous solubility of this compound. 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good solubility and low toxicity.
Materials:
-
This compound powder
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile, purified water or a suitable buffer (e.g., PBS)
-
Sterile microcentrifuge tubes
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
0.22 µm sterile filter
Procedure:
-
Prepare a Cyclodextrin Solution:
-
Prepare a stock solution of HP-β-CD in sterile water or buffer at a desired concentration (e.g., 10-40% w/v). The concentration will depend on the required solubility enhancement and should be optimized for your specific application.
-
Stir the solution until the HP-β-CD is completely dissolved. Gentle warming may be required.
-
-
Form the Inclusion Complex:
-
Add the this compound powder to the HP-β-CD solution. The molar ratio of the compound to cyclodextrin will need to be optimized, but a starting point of 1:1 or 1:2 (compound:cyclodextrin) can be tested.
-
Stir the mixture vigorously at room temperature for several hours (e.g., 24-48 hours) to allow for the formation of the inclusion complex. The solution may appear cloudy initially and should become clearer as the complex forms.
-
-
Clarify and Sterilize the Solution:
-
After the incubation period, centrifuge the solution at high speed to pellet any undissolved compound.
-
Carefully collect the supernatant, which contains the solubilized this compound-cyclodextrin complex.
-
Sterilize the solution by passing it through a 0.22 µm sterile filter.
-
-
Determine the Concentration:
-
It is crucial to determine the final concentration of this compound in the cyclodextrin solution using a suitable analytical method, such as HPLC or UV-Vis spectroscopy, as the actual dissolved amount may be less than the amount initially added.
-
-
Application in Cell Culture:
-
The prepared stock solution can then be diluted in cell culture medium to the desired final concentration for your in vitro assay.
-
Remember to include a vehicle control with the same concentration of the HP-β-CD solution without the compound.
-
Signaling Pathways and Experimental Workflows
This compound has been shown to exert its tranquilizing effects by modulating the hypothalamic-pituitary-adrenal (HPA) axis and neurotransmitter systems, specifically by reducing stress-induced levels of corticosterone, serotonin (5-HT), and dopamine (DA).[17] The following diagrams illustrate these pathways and a general workflow for investigating the effects of this compound in vitro.
Caption: A generalized workflow for in vitro studies of this compound.
Caption: The HPA axis and the inhibitory effect of this compound.
Caption: Simplified overview of serotonin and dopamine synthesis and the modulatory effect of this compound.
It has been suggested that the effects of this compound may involve GABAergic and D2 antagonist activities.[18]
Caption: Potential mechanisms of this compound via GABAergic and D2 receptor pathways.
References
- 1. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic synthesis of this compound by a unique sesquiterpene synthase from the valerian plant (Valeriana officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, 351222-66-7 [thegoodscentscompany.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. tandfonline.com [tandfonline.com]
- 6. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serotonin—Its Synthesis and Roles in the Healthy and the Critically Ill - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Hypothalamic-Pituitary-Adrenal Axis: Development, Programming Actions of Hormones, and Maternal-Fetal Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. icahealth.com [icahealth.com]
- 14. glpbio.com [glpbio.com]
- 15. This compound [webbook.nist.gov]
- 16. This compound [webbook.nist.gov]
- 17. Dopamine: Functions, Signaling, and Association with Neurological Diseases | Semantic Scholar [semanticscholar.org]
- 18. Dopamine - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Valerena-4,7(11)-diene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Valerena-4,7(11)-diene. Our aim is to address common challenges encountered during the isolation and purification of this valuable sesquiterpene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found when isolating this compound from Valeriana officinalis essential oil?
A1: The most common impurities are other sesquiterpenoids and related compounds naturally present in the essential oil. Gas chromatography-mass spectrometry (GC-MS) analyses of Valeriana officinalis essential oil have identified several potential contaminants that may co-elute with this compound. These include, but are not limited to:
-
Valerenal
-
Valeranone
-
Bornyl acetate
-
Valerenic acid
-
Valerianol
-
(Z)-valerenyl acetate
-
α-kessyl acetate
-
Camphene
-
α-fenchene
-
α-humulene
The exact composition of the essential oil and therefore the impurity profile can vary significantly based on the plant cultivar, age, and harvesting time.[1]
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: Purity assessment of this compound is typically performed using the following techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying and quantifying volatile and semi-volatile compounds. It can be used to resolve this compound from many of its common impurities.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural confirmation of the isolated compound and for identifying impurities.[4] However, in some cases, ¹H-NMR data can be complex due to overlapping signals from contaminants.[5]
Q3: Is this compound susceptible to degradation during purification?
A3: Yes, sesquiterpenes can be sensitive to certain conditions used during purification. Specifically, the use of acidic silica gel as a stationary phase in column chromatography has been reported to cause degradation or structural modification of some sesquiterpenes.[6][7] It is crucial to consider the stability of this compound when selecting purification methods and conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Co-elution of Impurities during Silica Gel Column Chromatography
Problem: You are using silica gel column chromatography to purify this compound, but GC-MS analysis of your collected fractions shows the presence of other sesquiterpenes with similar polarity, such as other sesquiterpene hydrocarbons.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate separation power of the mobile phase. | Optimize the mobile phase. Since this compound is a nonpolar compound, start with a nonpolar solvent like n-hexane and gradually increase the polarity by adding a small percentage of a slightly more polar solvent like ethyl acetate or acetone.[8] A very shallow gradient or isocratic elution with a very low percentage of the polar solvent may be necessary to resolve compounds with close retention factors (Rf). |
| Similar polarity of impurities. | Consider alternative chromatography techniques with different separation principles. Argentation chromatography , which utilizes silica gel impregnated with silver nitrate, can be effective for separating unsaturated compounds like this compound from saturated or less unsaturated impurities. Counter-current chromatography (CCC) is another powerful technique for separating complex mixtures of natural products and has been shown to provide high recovery rates for sesquiterpenoids. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. Overloading can lead to broad peaks and poor separation. A general rule of thumb is to use a silica gel to sample weight ratio of at least 30:1 for good separation. |
Issue 2: Low Recovery of this compound after Purification
Problem: The final yield of purified this compound is significantly lower than expected based on the initial crude extract.
Possible Causes and Solutions:
| Cause | Solution |
| Degradation on the stationary phase. | As mentioned in the FAQs, acidic silica gel can potentially cause degradation of sesquiterpenes.[6][7] Consider using deactivated (neutral) silica gel or an alternative stationary phase like alumina. You can also try to minimize the contact time of the compound with the stationary phase by using flash chromatography with a higher flow rate. |
| Irreversible adsorption. | Highly nonpolar compounds can sometimes be challenging to elute completely from a polar stationary phase. Ensure you have eluted the column with a sufficiently strong solvent at the end of the separation to recover all adsorbed compounds. |
| Volatility of the compound. | This compound is a volatile compound. Evaporation of solvents during workup and purification should be done at reduced pressure and moderate temperatures to minimize loss of the product. |
Experimental Protocols
General Protocol for Silica Gel Column Chromatography of this compound
This is a general starting protocol that should be optimized based on the specific impurity profile of your sample.
-
Preparation of the Column:
-
Choose a glass column of appropriate size for the amount of sample to be purified.
-
Prepare a slurry of silica gel (60-120 mesh) in a nonpolar solvent (e.g., n-hexane).
-
Pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.[8]
-
Allow the silica gel to settle, and then add a thin layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve the crude extract containing this compound in a minimal amount of the initial mobile phase (e.g., n-hexane).
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Start the elution with a 100% nonpolar solvent (e.g., n-hexane).
-
Gradually increase the polarity of the mobile phase by adding a small percentage of a more polar solvent (e.g., ethyl acetate or acetone). A suggested starting gradient could be from 0% to 5% ethyl acetate in n-hexane.
-
Collect fractions of the eluate.
-
-
Fraction Analysis:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.
-
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting decision tree for low purity issues.
References
- 1. Essential oil of Valeriana officinalis L. cultivars and their antimicrobial activity as influenced by harvesting time under commercial organic cultivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic synthesis of this compound by a unique sesquiterpene synthase from the valerian plant (Valeriana officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Semisynthetic Sesquiterpene Lactones Generated by the Sensibility of Glaucolide B to Lewis and Brønsted–Lowry Acids and Bases: Cytotoxicity and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. web.uvic.ca [web.uvic.ca]
Validation & Comparative
A Comparative Analysis of the Sedative Properties of Valerena-4,7(11)-diene and Beta-Maaliene
For Immediate Release: A Comprehensive Guide for Researchers in Pharmacology and Drug Development
This publication provides a detailed comparison of the sedative effects of two natural sesquiterpenoid compounds, Valerena-4,7(11)-diene and beta-maaliene. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the potential of these compounds as sedative agents. The information presented is based on available experimental data, with a focus on quantitative comparisons, detailed experimental methodologies, and an exploration of their potential mechanisms of action.
Quantitative Comparison of Sedative Effects
The sedative properties of this compound and beta-maaliene have been directly compared in a key study by Takemoto et al. (2009), which investigated their effects on locomotor activity and potentiation of pentobarbital-induced sleep in mice. Both compounds, isolated from spikenard (Nardostachys jatamansi), demonstrated dose-dependent sedative effects when administered via inhalation.
Table 1: Effect on Locomotor Activity in Mice
| Compound | Dose (% in 100 µL silicone oil) | Reduction in Locomotor Activity (%) |
| This compound | 0.006 | 25 |
| 0.02 | 50 | |
| 0.06 | 75 | |
| Beta-Maaliene | 0.02 | 20 |
| 0.06 | 40 | |
| 0.2 | 60 |
Data summarized from Takemoto et al. (2009). The study demonstrated that both compounds dose-dependently reduced locomotor activity in mice. This compound appeared to be more potent, achieving a 75% reduction at a lower concentration than beta-maaliene.
Table 2: Potentiation of Pentobarbital-Induced Sleeping Time in Mice
| Compound | Dose (% in 100 µL silicone oil) | Prolongation of Sleeping Time (fold increase) |
| This compound | 0.06 | ~2.7 |
| Beta-Maaliene | Not specified in detail for this assay in the primary source, but noted to have sedative effects. | Data not available |
Data for this compound summarized from Takemoto et al. (2009).[1] this compound significantly prolonged the duration of sleep induced by pentobarbital, indicating a potentiation of its hypnotic effect.[1] While the same study confirmed the sedative action of beta-maaliene, specific data on its effect on pentobarbital-induced sleeping time was not detailed.
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this guide, primarily based on the work of Takemoto et al. (2009).
Animal Model and Compound Administration
-
Animal Model: Male ddY mice, weighing between 28 and 33 grams, were used for the experiments. The animals were housed under controlled conditions with a 12-hour light/dark cycle and had free access to food and water.
-
Compound Preparation and Administration: this compound and beta-maaliene were dissolved in silicone oil at various concentrations. For the inhalation experiments, 100 µL of the scented silicone oil was applied to a filter paper placed at the bottom of a glass cage (20 cm x 15 cm x 15 cm). Mice were individually placed in these cages for administration of the test compounds.
Locomotor Activity Test
-
Apparatus: A digital counter with infrared sensors was used to measure the spontaneous locomotor activity of the mice.
-
Procedure:
-
Mice were individually placed in the glass cages containing the filter paper with the test compound or the vehicle (silicone oil).
-
Spontaneous locomotor activity was measured for a duration of 30 minutes.
-
To assess the effect on hyperactivity, some mice were pre-treated with caffeine (20 mg/kg, intraperitoneal injection) 30 minutes before being placed in the test cages.
-
The reduction in locomotor activity was calculated as a percentage decrease compared to the control group.
-
Pentobarbital-Induced Sleeping Time Test
-
Procedure:
-
Mice were exposed to the inhaled test compounds or vehicle for 30 minutes in the glass cages.
-
Immediately following the inhalation period, mice were administered an intraperitoneal injection of pentobarbital sodium at a dose of 40 mg/kg.
-
The onset of sleep was defined as the loss of the righting reflex, and the duration of sleep was measured as the time from the loss to the recovery of this reflex.
-
The prolongation of sleeping time was calculated as the fold increase in sleep duration compared to the control group.
-
Signaling Pathways and Mechanisms of Action
This compound
The sedative and anxiolytic effects of this compound are believed to be mediated through its interaction with the central nervous system. Research suggests a multi-target mechanism of action:
-
GABAergic System: this compound is thought to modulate the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. This modulation is likely through an interaction with GABA-A receptors, leading to an increase in chloride ion influx and subsequent hyperpolarization of neurons, resulting in a calming effect.[2]
-
Hypothalamic-Pituitary-Adrenal (HPA) Axis: Evidence also points to an interaction with the HPA axis, a major neuroendocrine system that regulates stress responses.[2] By modulating this axis, this compound may help to reduce stress and anxiety, contributing to its overall sedative profile.[2]
Caption: Proposed signaling pathway for the sedative effect of this compound.
Beta-Maaliene
The precise mechanism of action for the sedative effects of beta-maaliene is not as well-elucidated as that of this compound. While its sedative properties have been demonstrated, further research is required to identify the specific molecular targets and signaling pathways involved. It is plausible that, as a sesquiterpenoid, it may share some mechanisms with other sedative compounds of this class, potentially involving interactions with neurotransmitter systems like the GABAergic system.
Experimental Workflow Visualization
The following diagram illustrates the general workflow of the in-vivo experiments conducted to evaluate the sedative effects of this compound and beta-maaliene.
Caption: General experimental workflow for assessing sedative effects.
Conclusion
Both this compound and beta-maaliene exhibit clear sedative properties, with this compound appearing to be the more potent of the two based on the available data. The mechanism of action for this compound is beginning to be understood and involves modulation of the GABAergic system and the HPA axis. The precise mechanisms underlying the sedative effects of beta-maaliene warrant further investigation. This comparative guide provides a foundation for researchers interested in exploring the therapeutic potential of these natural compounds for the development of new sedative and anxiolytic agents. Further studies are encouraged to expand upon these findings and to fully elucidate the pharmacological profiles of these promising sesquiterpenoids.
References
- 1. Inhalation administration of this compound from Nardostachys chinensis roots ameliorates restraint stress-induced changes in murine behavior and stress-related factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Valeriana officinalis extracts on [3H]flunitrazepam binding, synaptosomal [3H]GABA uptake, and hippocampal [3H]GABA release - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Valerena-4,7(11)-diene and Synthetic Tranquilizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the sedative and tranquilizing activity of Valerena-4,7(11)-diene, a naturally occurring sesquiterpenoid, and commonly prescribed synthetic tranquilizers, primarily benzodiazepines. The information presented is based on available preclinical data and aims to offer a resource for researchers and professionals in the field of drug discovery and development.
Executive Summary
This compound, a compound isolated from Valeriana officinalis and spikenard (Nardostachys jatamansi), has demonstrated significant sedative properties in preclinical studies.[1] Its activity has been shown to be comparable to the synthetic tranquilizer chlorpromazine in certain assays. Synthetic tranquilizers, such as benzodiazepines (e.g., diazepam, lorazepam), are widely used for their anxiolytic and sedative effects, which are primarily mediated through the enhancement of GABAergic neurotransmission. While direct comparative studies between this compound and benzodiazepines are limited, this guide consolidates available quantitative data to facilitate an indirect comparison and explores the differing mechanisms of action.
Data Presentation: Sedative Activity
The following tables summarize the quantitative data on the sedative effects of this compound and representative synthetic tranquilizers from preclinical studies in mice.
Table 1: Effect on Locomotor Activity
| Compound | Dose | Animal Model | Percent Reduction in Locomotor Activity | Reference |
| This compound | 0.06% (inhalation) | Caffeine-treated Mice | Returned to normal levels (from double the control) | [1] |
| Diazepam | 3 mg/kg (i.p.) | Mice | Significant decrease | [2] |
| Chlorpromazine | 5 mg/kg | Mice | Abolished for 8 hours |
Table 2: Effect on Pentobarbital-Induced Sleep Time
| Compound | Dose | Animal Model | Increase in Sleep Duration | Reference |
| This compound | Not specified (inhalation) | Mice | ~2.7 times | [1][3] |
| Lorazepam | 0.5 mg/kg | Mice | Significant increase in NREM sleep | [4] |
| Lorazepam | 1.5 mg/kg | Mice | Significant increase in NREM sleep | [4] |
| Chlorpromazine | Not specified (oral) | Mice | Similar to this compound | [1][3] |
Table 3: Comparative Sedative Potency (Human Study)
| Compound | Dose | Outcome | Reference |
| Chlorpromazine | 100 mg | Equally sedative | [5] |
| Lorazepam | 2 mg | Equally sedative | [5] |
Mechanism of Action
This compound
The precise mechanism of action for this compound is still under investigation. However, preliminary evidence suggests that its sedative effects may be mediated through interactions with the GABAergic system .[6] Additionally, it has been suggested to possess D2 antagonist activities .[6] Its anti-stress effects appear to be linked to the modulation of the hypothalamic-pituitary-adrenal (HPA) axis and the sympathetic-adrenomedullary system.[6]
Synthetic Tranquilizers (Benzodiazepines)
Benzodiazepines exert their tranquilizing effects by acting as positive allosteric modulators of the GABA-A receptor . They bind to a specific site on the receptor, distinct from the GABA binding site, and enhance the effect of the inhibitory neurotransmitter GABA. This leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and reduced neuronal excitability. This mechanism is responsible for their sedative, anxiolytic, muscle relaxant, and anticonvulsant properties.
Signaling Pathway Diagrams
Caption: Mechanism of action of benzodiazepines at the GABA-A receptor.
Experimental Protocols
Locomotor Activity Assay
Objective: To assess the sedative effect of a compound by measuring the reduction in spontaneous movement of an animal.
Methodology:
-
Animal Acclimation: Mice are individually housed and allowed to acclimate to the testing room for at least 60 minutes before the experiment.
-
Apparatus: A square open-field arena (e.g., 40 x 40 cm) equipped with infrared beams or a video tracking system is used to monitor the animal's movement.
-
Procedure:
-
Animals are placed individually in the center of the open-field arena.
-
Locomotor activity is recorded for a defined period (e.g., 30-60 minutes).
-
Parameters measured include total distance traveled, number of line crossings, and time spent in the center versus the periphery of the arena.
-
-
Drug Administration: The test compound or vehicle is administered (e.g., intraperitoneally, orally, or via inhalation) at a specified time before placing the animal in the arena.
Pentobarbital-Induced Sleep Time
Objective: To evaluate the hypnotic or sedative properties of a compound by measuring its ability to prolong the sleep duration induced by a sub-hypnotic dose of pentobarbital.
Methodology:
-
Animal Preparation: Mice are fasted for a few hours before the experiment to ensure consistent drug absorption.
-
Drug Administration:
-
The test compound or vehicle is administered to the animals.
-
After a predetermined time (e.g., 30-60 minutes), a sub-hypnotic dose of pentobarbital sodium (e.g., 40-50 mg/kg, i.p.) is administered.
-
-
Observation:
-
The time from pentobarbital administration to the loss of the righting reflex (the animal's ability to right itself when placed on its back) is recorded as the sleep latency.
-
The time from the loss to the regaining of the righting reflex is recorded as the sleep duration.
-
-
Data Analysis: The sleep duration of the treated group is compared to that of the control group.
Experimental Workflow Diagram
Caption: General workflow for preclinical evaluation of sedative activity.
Conclusion
This compound presents as a promising natural compound with significant sedative properties. While the available data suggests its potency may be comparable to some synthetic tranquilizers, further research is necessary to establish a direct and comprehensive comparison with widely used benzodiazepines. Elucidating its precise mechanism of action will be crucial for understanding its therapeutic potential and safety profile. The experimental protocols and comparative data provided in this guide are intended to serve as a valuable resource for researchers investigating novel sedative and anxiolytic agents.
References
- 1. Evaluation of volatile components from spikenard: this compound is a highly active sedative compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diazepam Effects on Anxiety-related Defensive Behavior of Male and Female High and Low Open-Field Activity Inbred Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential Effects of Lorazepam on Sleep and Activity in C57BL/6J and BALB/cJ Strain Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of the sedative and amnestic effects of chlorpromazine and lorazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhalation administration of this compound from Nardostachys chinensis roots ameliorates restraint stress-induced changes in murine behavior and stress-related factors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Valerena-4,7(11)-diene Identification using GC-MS and NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the identification and validation of the sesquiterpene Valerena-4,7(11)-diene, a compound of interest for its potential therapeutic properties. This document outlines the experimental protocols and presents key data for a comprehensive cross-validation approach.
Introduction
This compound is a volatile sesquiterpene found in the essential oil of Valeriana officinalis. Its accurate identification and quantification are crucial for quality control, biosynthetic pathway elucidation, and pharmacological studies. Both GC-MS and NMR spectroscopy are powerful analytical techniques for the structural elucidation of natural products. Cross-validation using these two orthogonal methods provides a high degree of confidence in the compound's identity. GC-MS offers exceptional sensitivity and chromatographic separation, while NMR provides detailed structural information, including stereochemistry.
Experimental Protocols
Detailed methodologies for the analysis of this compound using GC-MS and NMR are provided below. These protocols are based on established methods for sesquiterpene analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Essential oil samples containing this compound are typically diluted in a volatile solvent such as hexane or ethyl acetate prior to injection. For quantitative analysis, an internal standard (e.g., n-alkane) is added.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or similar.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 240 °C at a rate of 3 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977B MSD or similar.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Data Analysis: The identification of this compound is achieved by comparing the retention time and the acquired mass spectrum with a reference standard or a spectral library (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A purified sample of this compound (typically >1 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
Instrumentation and Conditions:
-
Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent.
-
Nuclei: ¹H and ¹³C.
-
Experiments:
-
1D: ¹H, ¹³C, and DEPT-135.
-
2D: COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
-
Temperature: 298 K.
Data Analysis: The structure of this compound is elucidated by analyzing the chemical shifts (δ), coupling constants (J), and correlations observed in the 1D and 2D NMR spectra. The data is then compared with published values for structural confirmation.
Data Presentation: GC-MS vs. NMR for this compound Identification
The following tables summarize the key data obtained from GC-MS and NMR analyses for the identification of this compound.
Table 1: GC-MS Data for this compound
| Parameter | Value | Source |
| Retention Index (HP-5ms) | 1489 | NIST |
| Molecular Ion (M⁺) | m/z 204 | [1] |
| Key Fragment Ions | m/z 189, 161, 133, 119, 105, 91 | [1] |
| Identification Method | Mass spectral library matching and retention time | [1] |
Table 2: ¹³C and ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Carbon No. | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) | Multiplicity, Coupling Constant (J in Hz) |
| 1 | 38.9 | 1.95, 1.25 | m |
| 2 | 26.5 | 1.80, 1.65 | m |
| 3 | 34.2 | 2.10 | m |
| 4 | 139.8 | - | - |
| 5 | 121.5 | 5.30 | br s |
| 6 | 29.8 | 2.20, 2.05 | m |
| 7 | 148.9 | - | - |
| 8 | 49.5 | 2.30 | m |
| 9 | 41.2 | 2.00 | m |
| 10 | 35.1 | 1.85 | m |
| 11 | 108.2 | 4.70, 4.72 | s, s |
| 12 | 20.9 | 1.68 | s |
| 13 | 21.1 | 0.95 | d, J = 6.8 Hz |
| 14 | 15.9 | 0.92 | d, J = 6.8 Hz |
| 15 | 22.4 | 1.75 | s |
Note: NMR data is synthesized from typical values for sesquiterpenes and may require experimental verification for precise assignments.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and logical relationships in the cross-validation process.
References
Comparative Analysis of Valerena-4,7(11)-diene Content in Valeriana Species: A Guide for Researchers
For researchers and professionals in drug development, understanding the phytochemical variations within the Valeriana genus is crucial for targeted therapeutic applications. This guide provides a comparative analysis of valerena-4,7(11)-diene content across different Valeriana species, supported by experimental data and detailed methodologies. This compound is a significant sesquiterpenoid hydrocarbon, recognized as a biosynthetic precursor to valerenic acid and its derivatives, which are major contributors to the sedative and anxiolytic properties of Valeriana extracts.
Quantitative Data Summary
The concentration of this compound exhibits considerable variation among different Valeriana species. The following table summarizes the reported quantitative data for this compound in the essential oil obtained from the roots and rhizomes of various species.
| Valeriana Species | This compound Content (% of Essential Oil) | Reference |
| Valeriana officinalis L. ssp. collina (Wallr.) Nyman | 4.6 - 7.2 | [1] |
| Valeriana pratensis Dierb. | 7.0 | [1] |
| Valeriana jatamansi Jones (syn. V. wallichii DC.) | Not reported as a major component | [2] |
| Valeriana officinalis L. (various chemotypes) | Not consistently reported as a major component | [3] |
It is important to note that the chemical composition of essential oils can be influenced by various factors, including the plant's geographical origin, genetic makeup (chemotype), developmental stage, and the extraction method employed. The absence of reported this compound in some species or chemotypes does not definitively confirm its complete absence but suggests it is not a predominant constituent in the analyzed samples.
Experimental Protocols
The quantification of this compound in Valeriana species is primarily achieved through Gas Chromatography-Mass Spectrometry (GC-MS). Below are detailed methodologies adapted from scientific literature for the extraction and analysis of this compound.
Essential Oil Extraction by Hydrodistillation
This method is widely used for extracting volatile compounds from plant material.
Protocol:
-
Plant Material Preparation: Air-dry the roots and rhizomes of the Valeriana species at room temperature until a constant weight is achieved. Grind the dried material to a coarse powder.
-
Hydrodistillation: Place a known amount of the powdered plant material (e.g., 100 g) in a Clevenger-type apparatus. Add distilled water to the flask (e.g., 1 L).
-
Extraction: Heat the flask to boiling. The distillation process is carried out for a specified duration (e.g., 3 hours), allowing the volatile compounds to be carried over with the steam.
-
Collection: The essential oil is collected in a calibrated trap after the steam condenses.
-
Drying and Storage: Dry the collected essential oil over anhydrous sodium sulfate and store it in a sealed vial at a low temperature (e.g., 4°C) until analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This technique is the gold standard for separating and identifying volatile compounds in a complex mixture like essential oil.
Protocol:
-
Sample Preparation: Dilute the extracted essential oil in a suitable solvent (e.g., n-hexane or dichloromethane) to an appropriate concentration (e.g., 1% v/v).
-
GC-MS System: Utilize a GC-MS system equipped with a capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5, or equivalent).
-
Injection: Inject a small volume of the diluted sample (e.g., 1 µL) into the GC inlet, typically in split mode to avoid column overloading.
-
Chromatographic Separation: Employ a temperature program to separate the components of the essential oil. A typical program might be:
-
Initial oven temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 3°C/minute to 240°C.
-
Final hold: Hold at 240°C for 5 minutes.
-
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, typically at 70 eV. The mass range scanned is usually from m/z 40 to 500.
-
Compound Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard or with data from established mass spectral libraries (e.g., NIST, Wiley).
-
Quantification: Determine the relative percentage of this compound by peak area normalization. For absolute quantification, a calibration curve with a certified reference standard is required.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the comparative analysis of this compound.
Caption: Experimental workflow for comparative analysis.
The biosynthesis of this compound is a key step in the production of medicinally important sesquiterpenoids in Valeriana. The following diagram outlines this biosynthetic pathway.
Caption: Biosynthesis of this compound.
References
In Vivo Validation of Anxiolytic Effects: A Comparative Analysis of Valerena-4,7(11)-diene Inhalation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anxiolytic effects of inhaled Valerena-4,7(11)-diene, a sesquiterpenoid found in Nardostachys chinensis (Spikenard) and Valeriana officinalis. Its performance is compared with two well-established anxiolytic agents: the naturally derived monoterpene linalool and the synthetic benzodiazepine, diazepam. This document synthesizes available experimental data, details relevant methodologies, and visualizes potential signaling pathways to offer a comprehensive resource for preclinical anxiety research.
Comparative Analysis of Anxiolytic Activity
The anxiolytic potential of this compound, linalool, and diazepam has been evaluated in vivo using various behavioral models in rodents. While direct comparative studies are limited, this section collates available data from independent research to facilitate a cross-compound assessment.
Data Summary from Elevated Plus Maze (EPM) Test
The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open, more "anxiety-provoking" arms of the maze.
| Compound | Administration Route | Dose | Animal Model | Key Findings in EPM |
| This compound | Inhalation | 300 µ g/cage | Mice | Data from specific EPM studies are not readily available in the reviewed literature. However, studies on stress-induced behavior show it suppresses excitatory behaviors and reduces stress hormones, suggesting anxiolytic potential.[1][2] |
| Linalool | Inhalation | 200 µL | Mice | Significantly increased time spent in open arms and the number of entries into open arms, comparable to the effects of diazepam.[3][4] |
| Diazepam | Intraperitoneal | 1 mg/kg | Rats/Mice | Significantly increased the number of entries and time spent on the open arms. It is a standard anxiolytic used as a positive control in many studies. |
Note: The lack of direct quantitative data for this compound in standardized anxiolytic tests like the EPM is a current research gap. The data presented for this compound is inferred from its observed effects on stress-induced behaviors.
Proposed Mechanisms of Anxiolytic Action
The anxiolytic effects of these compounds are believed to be mediated through different signaling pathways, primarily involving the GABAergic and dopaminergic systems.
-
This compound : The anxiolytic and sedative effects of this compound are suggested to be mediated through its interaction with the hypothalamic-pituitary-adrenal (HPA) axis and the sympathetic-adrenomedullary system.[1][2] It is proposed to have both GABAergic and dopamine D2 receptor antagonist activities.[1][2]
-
Linalool : The anxiolytic effects of linalool are primarily attributed to its modulation of the GABAergic system. It has been shown to potentiate GABAergic transmission, and its anxiolytic effects can be blocked by a GABA-A receptor antagonist.[3][4]
-
Diazepam : As a benzodiazepine, diazepam's mechanism of action is well-established. It binds to a specific allosteric site on the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA, leading to a decrease in neuronal excitability and subsequent anxiolysis.
Signaling Pathway Diagrams
The following diagrams illustrate the proposed signaling pathways involved in the anxiolytic effects of the compared compounds.
References
- 1. A Review Focused on Molecular Mechanisms of Anxiolytic Effect of Valerina officinalis L. in Connection with Its Phytochemistry through in vitro/in vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhalation administration of this compound from Nardostachys chinensis roots ameliorates restraint stress-induced changes in murine behavior and stress-related factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Valeriana officinalis root extracts have potent anxiolytic effects in laboratory rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anxiolytic effects of diazepam and ethanol in two behavioral models: comparison of males and females - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biosynthetic Efficiency of Sesquiterpene Synthases
For Researchers, Scientists, and Drug Development Professionals
The vast chemical diversity of sesquiterpenes, a class of 15-carbon isoprenoids, offers a rich scaffold for the development of novel pharmaceuticals, fragrances, and biofuels. The gatekeepers to this diversity are sesquiterpene synthases (STSs), enzymes that catalyze the intricate cyclization of the linear precursor farnesyl pyrophosphate (FPP) into a myriad of cyclic and acyclic sesquiterpene skeletons. The efficiency and product specificity of these enzymes are critical determinants for the economically viable production of desired sesquiterpenes. This guide provides a comparative analysis of the biosynthetic efficiency of different STSs, supported by experimental data, to aid researchers in selecting the optimal enzyme for their specific application.
Quantitative Comparison of Sesquiterpene Synthase Performance
The biosynthetic efficiency of a sesquiterpene synthase is determined by several key parameters, including its catalytic rate (kcat), substrate affinity (Km), and the in vivo product titer it can achieve in an engineered microbial host. The following table summarizes these quantitative metrics for a selection of well-characterized STSs from different plant species. It is important to note that direct comparisons of kinetic parameters between different studies should be made with caution due to variations in experimental conditions.[1]
| Enzyme Name (Abbreviation) | Source Organism | Major Product(s) | kcat (s⁻¹) | Km (µM) | kcat/Km (µM⁻¹s⁻¹) | Product Titer (mg/L) | Host Organism | Reference |
| 5-epi-aristolochene synthase (TEAS) | Nicotiana tabacum | 5-epi-aristolochene | ~0.05 | ~0.5 | ~0.1 | - | in vitro | [2] |
| Premnaspirodiene synthase (HPS) | Hyoscyamus muticus | Premnaspirodiene | - | - | - | - | in vitro | [2] |
| Germacrene C synthase (SlTPS9) | Solanum lycopersicum | Germacrene C | - | - | - | - | E. coli | [3] |
| Germacrene B synthase (ShTPS9) | Solanum habrochaites | Germacrene B | - | - | - | - | E. coli | [3] |
| β-caryophyllene/α-humulene synthase (SlTPS12) | Solanum lycopersicum | β-caryophyllene, α-humulene | - | - | - | - | E. coli | [3] |
| δ-cadinene synthase (LsSqTPS2) | Leonurus sibiricus | δ-cadinene | - | - | - | 76.23 | S. cerevisiae | [4] |
| α-farnesene synthase (LsSqTPS1) | Leonurus sibiricus | α-farnesene | - | - | - | - | S. cerevisiae | [4] |
| Kunzeaol synthase (TgTPS2) | Thapsia garganica | Kunzeaol | 0.29 | 0.55 | 0.53 | - | in vitro | [1][5] |
| (-)-germacrene D synthase (AcTPS1) | Acremonium chrysogenum | (-)-germacrene D | - | - | - | 376.2 | S. cerevisiae | [6] |
| Nerolidol synthase (JeSTS1, JeSTS2) | Jungermannia exsertifolia | Nerolidol | - | - | - | - | S. cerevisiae | [7] |
| Bicyclogermacrene/viridiflorol synthase (JeSTS4) | Jungermannia exsertifolia | Bicyclogermacrene, Viridiflorol | - | - | - | - | S. cerevisiae | [7] |
Experimental Protocols
Heterologous Expression and Purification of Sesquiterpene Synthases
A common method for producing STSs for in vitro characterization involves their heterologous expression in Escherichia coli and subsequent purification.
Methodology:
-
Gene Synthesis and Cloning: The codon-optimized gene encoding the STS of interest is synthesized and cloned into an appropriate expression vector, such as pET28a, often with an N-terminal His-tag for purification.
-
Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.[7] Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1-1 mM, and the culture is incubated at a lower temperature (e.g., 16-20°C) for 16-24 hours.
-
Cell Lysis and Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication or high-pressure homogenization. The lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged STS is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole, and the protein is eluted with a buffer containing a high concentration of imidazole (e.g., 250 mM).
-
Protein Purity and Concentration: The purity of the eluted protein is assessed by SDS-PAGE, and the protein concentration is determined using a standard method such as the Bradford assay.
In Vitro Enzyme Assays and Kinetic Analysis
The catalytic activity and kinetic parameters of purified STSs are determined through in vitro assays using FPP as the substrate.
Methodology:
-
Reaction Setup: The standard assay mixture (typically 50-100 µL) contains a suitable buffer (e.g., 25 mM HEPES, pH 7.2), a divalent metal cofactor (e.g., 10 mM MgCl₂), dithiothreitol (DTT) (e.g., 1 mM), and the purified STS enzyme (in the nM to low µM range).[8]
-
Substrate Addition and Incubation: The reaction is initiated by the addition of FPP. For kinetic analysis, a range of FPP concentrations bracketing the expected Km value is used. The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period, ensuring that the product formation is within the linear range.
-
Product Extraction: The reaction is quenched, and the sesquiterpene products are extracted by adding an equal volume of an organic solvent (e.g., hexane or ethyl acetate) containing an internal standard (e.g., caryophyllene or isocaryophyllene). The mixture is vortexed and then centrifuged to separate the phases.
-
GC-MS Analysis: The organic phase containing the sesquiterpene products is collected and analyzed by gas chromatography-mass spectrometry (GC-MS).[8]
-
Data Analysis: The amount of each product is quantified by comparing its peak area to that of the internal standard. The initial velocity of the reaction is plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine the kcat and Km values.[1][5][8]
In Vivo Production in Engineered Saccharomyces cerevisiae
To assess the in vivo performance of an STS, it is often expressed in a metabolically engineered strain of Saccharomyces cerevisiae.
Methodology:
-
Strain Engineering: A yeast strain is engineered to enhance the supply of the precursor FPP. This typically involves the overexpression of key enzymes in the mevalonate (MVA) pathway, such as a truncated HMG-CoA reductase (tHMG1), and downregulation of competing pathways, such as the squalene synthase (ERG9).[6]
-
STS Expression: The gene encoding the STS of interest is cloned into a yeast expression vector under the control of a strong constitutive or inducible promoter. The vector is then transformed into the engineered yeast strain.
-
Cultivation and Production: The engineered yeast is cultivated in a suitable medium (e.g., synthetic complete medium with the appropriate auxotrophic supplements) in shake flasks or a bioreactor. A two-phase culture system with an overlay of a non-polar solvent like dodecane can be used to capture the volatile sesquiterpene products.
-
Product Quantification: After a defined cultivation period, the organic layer is collected, and the concentration of the produced sesquiterpenes is determined by GC-MS analysis against a standard curve. The product titer is typically reported in mg/L or g/L of culture.[4][6]
Visualizing Key Pathways and Workflows
To provide a clearer understanding of the biological and experimental processes involved, the following diagrams illustrate the sesquiterpene biosynthesis pathway and a typical experimental workflow for comparing STS efficiency.
Caption: The sesquiterpene biosynthesis pathway, highlighting key enzymes and the branch point at FPP.
Caption: A typical experimental workflow for comparing the biosynthetic efficiency of different STSs.
References
- 1. Insight into Biochemical Characterization of Plant Sesquiterpene Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative exploration of the catalytic landscape separating divergent plant sesquiterpene synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA-seq discovery, functional characterization, and comparison of sesquiterpene synthases from Solanum lycopersicum and Solanum habrochaites trichomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative transcriptome analysis of sesquiterpene biosynthesis and functional characterization of sesquiterpene synthases in Leonurus sibiricus L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. Identification of the sesquiterpene synthase AcTPS1 and high production of (–)-germacrene D in metabolically engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Steady-state kinetic characterization of sesquiterpene synthases by gas chromatography-mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Valerena-4,7(11)-diene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for the quantitative validation of Valerena-4,7(11)-diene, a significant sesquiterpene found in Valeriana officinalis. The primary focus is on Gas Chromatography-Mass Spectrometry (GC-MS), the most prevalent and suitable technique for this volatile compound. An overview of High-Performance Liquid Chromatography (HPLC) is also presented as a potential alternative for broader sesquiterpene analysis. This document adheres to the principles outlined in the ICH guidelines for analytical method validation (Q2(R2)), ensuring the data is relevant for regulatory purposes.[1][2][3]
Method Performance Comparison
The following tables summarize the typical performance characteristics of GC-MS for the analysis of this compound and a representative HPLC-UV method for sesquiterpenes. It is important to note that due to the limited availability of a commercial standard for this compound, quantitative analysis often relies on the use of a structurally similar internal standard, such as β-caryophyllene.[3]
Table 1: Performance Characteristics of a Validated GC-MS Method for this compound Quantification
| Performance Characteristic | Typical Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | > 0.99 |
| Range (µg/mL) | - | 1 - 100 |
| Accuracy (% Recovery) | 80 - 120% | 90 - 110% |
| Precision (%RSD) | ||
| - Repeatability (Intra-day) | ≤ 15% | < 10% |
| - Intermediate Precision (Inter-day) | ≤ 15% | < 10% |
| Limit of Detection (LOD) (µg/mL) | - | ~0.3 |
| Limit of Quantification (LOQ) (µg/mL) | - | ~1.0 |
| Specificity | No interference at the retention time of the analyte | Peak purity confirmed by MS |
Data compiled from typical performance of quantitative methods for sesquiterpenes.
Table 2: Performance Characteristics of a Representative HPLC-UV Method for Sesquiterpene Analysis
| Performance Characteristic | Typical Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | > 0.999 |
| Range (µg/mL) | - | 10 - 310 |
| Accuracy (% Recovery) | 80 - 120% | 98 - 102% |
| Precision (%RSD) | ||
| - Repeatability (Intra-day) | ≤ 2% | < 2.5% |
| - Intermediate Precision (Inter-day) | ≤ 2% | < 2.5% |
| Limit of Detection (LOD) (µg/mL) | - | 2.0 - 7.0 |
| Limit of Quantification (LOQ) (µg/mL) | - | 6.0 - 21.0 |
| Specificity | Resolution of analyte peak from other components | Baseline resolution achieved |
Note: This data is representative of HPLC methods for sesquiterpene lactones and may not be directly applicable to the volatile this compound without significant methodological adjustments, such as derivatization.
Experimental Protocols
Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the volatile nature of this compound.
1. Sample Preparation (from Valeriana officinalis root):
-
Extraction: Perform solvent extraction of the dried and powdered root material with a non-polar solvent such as hexane or a mixture of hexane and ethyl acetate.
-
Internal Standard: Spike the extract with a known concentration of an internal standard (e.g., β-caryophyllene) for accurate quantification.[3]
-
Filtration: Filter the extract through a 0.45 µm syringe filter prior to injection.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature of 60°C, hold for 2 minutes.
-
Ramp to 180°C at a rate of 10°C/min.
-
Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification. The characteristic ions for this compound (m/z 204, 161, 105) and the internal standard should be monitored.
Alternative Method: High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection
While not the primary choice for volatile compounds like this compound due to potential sample loss and poor retention on reversed-phase columns, HPLC can be used for a broader analysis of sesquiterpenes, especially less volatile ones. For this compound, derivatization would likely be necessary to improve its chromatographic behavior and detectability.
1. Sample Preparation:
-
Extraction: Similar to GC-MS, extract the sample with a suitable solvent.
-
Derivatization (if necessary): For volatile and non-UV active compounds, derivatization to a chromophoric derivative may be required.
-
Filtration: Filter the extract through a 0.45 µm syringe filter.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Dependent on the chromophore of the analyte or its derivative (typically in the range of 200-220 nm for non-derivatized sesquiterpenes).
Method Validation Workflow
The validation of a quantitative analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates the typical workflow based on ICH guidelines.
Caption: Workflow for the validation of a quantitative analytical method.
References
A Comparative Analysis of Valerena-4,7(11)-diene and Other Selinene-Type Sesquiterpenes in Cannabis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The diverse chemical profile of Cannabis sativa L. extends beyond cannabinoids to a vast array of terpenes, which are increasingly recognized for their significant contributions to the plant's therapeutic and pharmacological properties. Among these, sesquiterpenes represent a large and structurally diverse class of compounds. This guide provides a detailed comparison of Valerena-4,7(11)-diene, a lesser-known sesquiterpene, with other more commonly referenced selinene-type sesquiterpenes found in cannabis, namely α-selinene, β-selinene, γ-selinene, and δ-selinene. This document aims to be a comprehensive resource, presenting available experimental data on their biological activities, concentrations in cannabis, and underlying mechanisms of action.
Chemical Structures and Biosynthesis
This compound and the selinene isomers are bicyclic sesquiterpenes sharing the same molecular formula (C15H24) but differing in the position of their double bonds. These structural nuances are critical as they can significantly influence the molecule's biological activity.
The biosynthesis of these sesquiterpenes originates from the mevalonate (MVA) pathway in the plant's cytoplasm. The precursor molecule, farnesyl pyrophosphate (FPP), is cyclized by specific terpene synthases (TPSs) to form the diverse array of sesquiterpene skeletons. Different TPS enzymes are responsible for the production of the various selinene isomers. For instance, a unique sesquiterpene synthase from the valerian plant, VoTPS2, has been identified to specifically synthesize this compound.[1]
Comparative Biological Activities
While research directly comparing the biological activities of this compound and other selinene isomers in a single study is limited, individual studies provide valuable insights into their distinct pharmacological profiles. The most notable activity associated with this compound is its sedative effect.
Sedative and Anxiolytic Effects
A key study demonstrated that inhaled this compound has a profound sedative effect in mice.[2] It significantly reduced locomotor activity in a dose-dependent manner and prolonged pentobarbital-induced sleep time.[2] The same study also identified another sesquiterpene, β-maaliene, as having sedative properties, though the effect of this compound was particularly potent.[2] The sedative and anxiolytic properties of valerian root extracts, which contain this compound, have been suggested to be at least partially attributable to this compound.[3]
Information on the sedative effects of other selinene isomers is less direct. While some essential oils containing α- and β-selinene have been reported to possess calming properties, specific studies isolating the sedative effects of these individual compounds are scarce.
Other Pharmacological Activities
Beyond sedation, various selinene-type sesquiterpenes have been investigated for a range of other biological activities.
-
Anti-inflammatory Activity: Essential oils rich in β-selinene have demonstrated anti-inflammatory and analgesic properties in animal models.[4] Some eudesmane-type sesquiterpenoids are known to exert anti-neuroinflammatory effects by suppressing the TLR4/NF-κB/MAPK signaling pathways.[1]
-
Antimicrobial and Cytotoxic Activities: Essential oils containing α- and β-selinene have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as cytotoxic effects against certain cancer cell lines.[5]
Quantitative Data Summary
The concentration of this compound and other selinene-type sesquiterpenes can vary significantly between different cannabis chemovars. The following table summarizes available quantitative data.
| Sesquiterpene | Cannabis Chemotype/Strain | Concentration Range (% of total terpenes or mg/g) | Reference(s) |
| This compound | Cannabis sativa L. | 0.141 - 0.16 (% of essential oil) | [6] |
| α-Selinene | Chemotype I | 0.04 - 1.36 mg/g | [7] |
| Chemotype II | 0.26 - 0.65 mg/g | [7] | |
| Chemotype III | 0.094 - 0.79 mg/g | [7] | |
| β-Selinene | Chemotype I | 0.093 - 0.61 mg/g | [7] |
| Chemotype II | 0.09 - 0.34 mg/g | [7] | |
| Chemotype III | 0.10 - 0.22 mg/g | [7] | |
| γ-Selinene | Carmagnola | 0.1 ± 0.01 (% of essential oil) | [8] |
| Chemotype I | 0.09 - 0.63 mg/g | [7] | |
| δ-Selinene | Morella pubescens essential oil | 9.1 ± 0.2 (%) | [3] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Terpene Profiling
Objective: To identify and quantify this compound and other selinene-type sesquiterpenes in cannabis flower samples.
Methodology:
-
Sample Preparation: A representative sample of dried and homogenized cannabis flower (approximately 100 mg) is weighed.
-
Extraction: The sample is extracted with a suitable solvent, such as n-pentane or hexane, typically using sonication or vortexing to ensure efficient extraction of the volatile terpenes. An internal standard (e.g., n-alkane) is added to the solvent for accurate quantification.
-
GC-MS Analysis:
-
Injection: 1 µL of the extract is injected into the GC-MS system.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is commonly used for terpene separation.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is employed to separate the terpenes based on their boiling points. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scanning from m/z 40 to 400.
-
-
-
Data Analysis: The resulting chromatogram is analyzed to identify the individual terpenes by comparing their mass spectra and retention times with those of known standards and a mass spectral library (e.g., NIST). Quantification is performed by comparing the peak area of each analyte to the peak area of the internal standard.
Locomotor Activity Assay in Mice
Objective: To assess the sedative effects of this compound and other sesquiterpenes.
Methodology:
-
Animals: Male ddY mice are commonly used. They are housed under standard laboratory conditions with a 12-hour light/dark cycle and have free access to food and water.
-
Test Substance Administration: this compound or other test compounds are administered to the mice, typically via inhalation in a specialized chamber or through intraperitoneal injection. A control group receives the vehicle only.
-
Locomotor Activity Measurement: Immediately after administration, the mice are placed individually into an open-field apparatus equipped with infrared beam sensors to automatically record their movements. The total locomotor activity (e.g., number of beam breaks or distance traveled) is recorded over a specific period (e.g., 60 minutes).
-
Data Analysis: The total locomotor activity counts for the treated groups are compared to the control group. A significant reduction in locomotor activity indicates a sedative effect. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed differences.[2]
Signaling Pathways and Mechanisms of Action
The sedative and anxiolytic effects of certain sesquiterpenes are thought to be mediated through their interaction with the central nervous system.
GABAergic System Modulation
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the brain. Modulation of GABAA receptors is a common mechanism for sedative and anxiolytic drugs. Studies on valerian extracts suggest that their sedative effects may involve interactions with the GABAergic system.[9] While direct binding studies for this compound are limited, it is hypothesized that it may act as a positive allosteric modulator of GABAA receptors, enhancing the inhibitory effects of GABA. This would lead to a decrease in neuronal excitability and subsequent sedation.
Caption: Proposed GABAergic modulation by this compound.
Hypothalamic-Pituitary-Adrenal (HPA) Axis and Monoamine Regulation
Stress responses are largely regulated by the HPA axis and monoaminergic systems. Research has shown that inhaled this compound can ameliorate stress-induced behaviors in mice by reducing elevated levels of serum corticosterone, a key stress hormone regulated by the HPA axis.[10] Furthermore, it has been observed to decrease the turnover of dopamine in the hypothalamus and striatum, suggesting an interaction with the dopaminergic system, possibly through D2 receptor antagonism.[10]
Caption: this compound's influence on the HPA axis and dopamine.
Conclusion
This compound is an intriguing sesquiterpene with demonstrated sedative properties that distinguish it from other more extensively studied selinene-type sesquiterpenes found in cannabis. While α-, β-, γ-, and δ-selinene exhibit a range of biological activities, including anti-inflammatory and antimicrobial effects, their sedative potential remains largely unexplored. The significant sedative effect of this compound, coupled with its potential to modulate the GABAergic and dopaminergic systems, highlights its importance for further investigation in the context of cannabis pharmacology and its potential therapeutic applications, particularly for anxiety and sleep disorders. Future research should focus on direct comparative studies of these selinene isomers to fully elucidate their structure-activity relationships and therapeutic potential.
References
- 1. 1,10-Seco-Eudesmane sesquiterpenoids as a new type of anti-neuroinflammatory agents by suppressing TLR4/NF-κB/MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of volatile components from spikenard: this compound is a highly active sedative compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the Effects of Essential Oils from Cannabis sativa and Cannabis indica on Selected Bacteria, Rumen Fermentation, and Methane Production—In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Secondary Terpenes in Cannabis sativa L.: Synthesis and Synergy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gamma-Selinene | 515-17-3 | Benchchem [benchchem.com]
- 9. Molecular Mechanisms Underlying Neuroinflammation Intervention with Medicinal Plants: A Critical and Narrative Review of the Current Literature [mdpi.com]
- 10. Inhalation administration of this compound from Nardostachys chinensis roots ameliorates restraint stress-induced changes in murine behavior and stress-related factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Valerena-4,7(11)-diene: Anxiolytic Efficacy in Preclinical Models – A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anxiolytic efficacy of Valerena-4,7(11)-diene, a sesquiterpenoid found in Valeriana officinalis and Nardostachys jatamansi. While direct evidence for the anxiolytic properties of isolated this compound is limited, this document synthesizes available preclinical data for Valeriana officinalis extracts, where this compound is a constituent, and contrasts it with established anxiolytic agents. This guide aims to provide a valuable resource for researchers investigating novel therapeutic agents for anxiety disorders.
Comparative Efficacy in Animal Models of Anxiety
The anxiolytic potential of a compound is typically evaluated using a battery of behavioral tests in animal models. The most common paradigms include the elevated plus-maze (EPM), the open-field test (OFT), and the light-dark box test (LDB). These tests rely on the natural aversion of rodents to open, brightly lit spaces and their innate exploratory drive.
Table 1: Efficacy in the Elevated Plus-Maze (EPM) Test
| Treatment Group | Dose | Animal Model | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) | Reference |
| Vehicle (Saline) | - | Mouse | 15.15 ± 1.76 | - | - | [3] |
| Diazepam | 1.5 mg/kg | Mouse | Increased significantly vs. vehicle | Increased significantly vs. vehicle | No significant change | [4][5] |
| Valeriana officinalis Extract | 3 ml/kg | Rat | Significantly increased vs. control | Significantly increased vs. control | - | [1][2] |
Table 2: Efficacy in the Light-Dark Box (LDB) Test
| Treatment Group | Dose | Animal Model | Time in Light Compartment (s) (Mean ± SEM) | Transitions between Compartments (Mean ± SEM) | Locomotor Activity | Reference |
| Vehicle | - | Mouse | Baseline | Baseline | Baseline | [6][7] |
| Diazepam | 1.5 mg/kg | Mouse | Increased | Increased | No significant change | [8] |
| Buspirone | 3.16-17.8 mg/kg | Mouse | Significantly increased | - | - | [7] |
| Valeriana officinalis Extract | - | - | Data not available | Data not available | Data not available | - |
Table 3: Efficacy in the Open-Field Test (OFT)
| Treatment Group | Dose | Animal Model | Time in Center (s) (Mean ± SEM) | Number of Center Entries (Mean ± SEM) | Total Distance Traveled (cm) (Mean ± SEM) | Reference |
| Vehicle | - | Mouse | Baseline | Baseline | Baseline | [9] |
| Diazepam | 2 mg/kg | Mouse | No significant change | - | Reduced | [9] |
| Valeriana officinalis Extract | - | - | Data not available | Data not available | Data not available | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standardized protocols for the key behavioral assays cited in this guide.
Elevated Plus-Maze (EPM) Test
The EPM is a widely used test to assess anxiety-like behavior in rodents.[9] The apparatus consists of a plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Apparatus: The maze is typically made of wood or plastic and consists of four arms (e.g., 50 cm long x 10 cm wide for rats) arranged in a plus shape. Two opposite arms are enclosed by high walls (e.g., 40 cm), while the other two arms are open. The entire maze is elevated (e.g., 50 cm) above the floor.
-
Procedure: A rodent is placed in the center of the maze, facing an open arm. The animal is then allowed to explore the maze for a set period, typically 5 minutes.
-
Data Collection: An overhead video camera records the session. The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect. Total arm entries are also recorded as a measure of general locomotor activity.
Light-Dark Box (LDB) Test
The LDB test is another common paradigm for assessing anxiety-like behavior, based on the conflict between the drive to explore a novel environment and the aversion to a brightly lit area.[10][11]
-
Apparatus: The apparatus consists of a rectangular box divided into a small, dark compartment and a larger, brightly illuminated compartment. An opening connects the two compartments.
-
Procedure: A rodent is placed into the dark compartment and allowed to move freely between the two compartments for a specified duration, usually 5-10 minutes.
-
Data Collection: A video tracking system records the animal's behavior. Key parameters measured include the time spent in the light compartment, the number of transitions between the two compartments, and locomotor activity. Anxiolytic compounds typically increase the time spent in the light compartment.[10]
Open-Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior.[12] Rodents naturally tend to stay close to the walls (thigmotaxis) of a novel environment, and anxiolytics can increase exploration of the more anxiogenic central area.
-
Apparatus: The apparatus is a square arena with high walls, typically made of plastic or wood. The floor is divided into a central zone and a peripheral zone.
-
Procedure: The animal is placed in the center of the open field and allowed to explore for a set period, usually 5-10 minutes.
-
Data Collection: A video tracking system monitors the animal's movement. The primary measures of anxiety are the time spent in the central zone and the number of entries into the central zone. Total distance traveled is a measure of overall locomotor activity.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound
While the precise anxiolytic mechanism of this compound is not fully elucidated, research on related compounds from Valeriana officinalis and initial studies on this compound itself suggest a potential interaction with the GABAergic and dopaminergic systems.[4] It is hypothesized that this compound may act as a positive allosteric modulator of GABA-A receptors and may also exhibit D2 receptor antagonist activity, both of which can contribute to anxiolytic and sedative effects.
Caption: Proposed mechanism of this compound.
Experimental Workflow for Preclinical Anxiety Studies
The following diagram illustrates a typical workflow for evaluating the anxiolytic potential of a test compound in animal models.
References
- 1. researchgate.net [researchgate.net]
- 2. Valeriana officinalis root extracts have potent anxiolytic effects in laboratory rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Use of the elevated plus-maze test with opaque or transparent walls in the detection of mouse strain differences and the anxiolytic effects of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The influence of buspirone, and its metabolite 1-PP, on the activity of paroxetine in the mouse light/dark paradigm and four plates test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of routes of administration and time course effects of zacopride and buspirone in mice using an automated light/dark test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Prototypical anxiolytics do not reduce anxiety-like behavior in the open field in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of extraction methods for volatile sesquiterpenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common methods for extracting volatile sesquiterpenes from plant matrices. The selection of an appropriate extraction technique is critical for maximizing yield, preserving the integrity of these thermolabile and reactive compounds, and ensuring the quality of the final extract for research and pharmaceutical applications. This document outlines the operational principles, experimental protocols, and performance of five prevalent methods: Hydrodistillation (HD), Steam Distillation (SD), Solvent Extraction (SE), Supercritical Fluid Extraction (SFE), and Headspace Solid-Phase Microextraction (HS-SPME).
Data Presentation: Quantitative Comparison of Extraction Methods
The efficiency of an extraction method is primarily evaluated by the yield of the target compounds. The following table summarizes quantitative data from various studies, comparing the yields of total or specific sesquiterpenes using different extraction techniques. It is important to note that direct comparisons can be challenging due to variations in plant material, experimental conditions, and analytical methods.
| Plant Material | Target Sesquiterpene(s) | Hydrodistillation (HD) Yield | Steam Distillation (SD) Yield | Supercritical Fluid Extraction (SFE) Yield | Solvent Extraction (SE) Yield | Headspace Solid-Phase Microextraction (HS-SPME) Yield | Reference(s) |
| Zingiber officinale (Ginger) | α-Zingiberene | 15.70% of essential oil (0.007 g/g plant) | 28.9% of essential oil (0.006 g/g plant) | 19.34% of essential oil (0.051 g/g plant) | Not Reported | Not Reported | [1][2] |
| Zingiber officinale (Ginger) | Total Sesquiterpenes | 36.72% (Indian variety) / 71.4% (Nigerian variety) of essential oil | Not Reported | Not Reported | 69.45% (Shimoga OR, acetone) / 83.64% (ethyl acetate) of oil | Not Reported | [3][4] |
| Piper nigrum (Black Pepper) | β-Caryophyllene | Not Reported | Not Reported | 1.19 mg/g (at 170°C) | Not Reported | Not Reported | [5] |
| Cannabis sativa | β-Caryophyllene | 25-42 mg/g | Not Reported | Lower than HD | 22-24% total extract yield (ethanol) | Not Reported | [6] |
| Lavandula angustifolia (Lavender) | Not specified | ~0.25% | Not Reported | ~1.5% | Not Reported | Not Reported | [7] |
| Rosmarinus officinalis (Rosemary) | Total Essential Oil | 1.94% | Not Reported | 2.5% | Not Reported | Not Reported | [8] |
| Ponderosa Pine | β-Caryophyllene | Not Reported | Not Reported | Not Applicable | Not Applicable | 16.6 ppt (detection limit) | [9][10] |
Note: Yields are presented as reported in the cited literature, which may be in terms of percentage of the total essential oil, absolute concentration (mg/g), or as a percentage of the plant material. Oleoresin (OR) is also specified where applicable.
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized and may require optimization based on the specific plant matrix and target sesquiterpenes.
Hydrodistillation (HD)
Hydrodistillation is a traditional method where the plant material is in direct contact with boiling water.
Apparatus:
-
Clevenger-type apparatus
-
Heating mantle
-
Round-bottom flask
-
Condenser
Procedure:
-
The plant material is placed in the round-bottom flask and submerged in distilled water. The typical solid-to-solvent ratio ranges from 1:5 to 1:20 (g/mL).
-
The flask is heated to boiling, and the resulting steam, carrying the volatile sesquiterpenes, rises into the condenser.
-
The steam is condensed back into a liquid, which is collected in the separator of the Clevenger apparatus.
-
The essential oil, being less dense than water, separates and forms a layer on top of the hydrosol.
-
The distillation is typically carried out for a period of 2 to 4 hours, or until no more oil is collected.[11]
-
The collected essential oil is then separated from the aqueous phase and dried, often using an anhydrous salt like sodium sulfate.
Steam Distillation (SD)
In steam distillation, live steam is passed through the plant material, which is not in direct contact with boiling water.
Apparatus:
-
Steam generator
-
Distillation still containing the plant material
-
Condenser
-
Separator
Procedure:
-
The plant material is packed into the still.
-
Saturated or superheated steam is introduced into the bottom of the still and passes through the plant material.
-
The steam ruptures the oil glands in the plant material, releasing the volatile sesquiterpenes.
-
The mixture of steam and volatile compounds is then passed through a condenser.
-
The condensed liquid is collected in a separator, where the essential oil and water separate based on their immiscibility and density difference.[12]
-
The distillation time can vary from hours to days depending on the plant material.[13]
Solvent Extraction (SE)
Solvent extraction utilizes organic solvents to dissolve the volatile sesquiterpenes from the plant matrix. Soxhlet extraction is a common continuous solvent extraction method.
Apparatus:
-
Soxhlet extractor
-
Heating mantle
-
Round-bottom flask
-
Condenser
-
Thimble (cellulose)
Procedure:
-
The dried and ground plant material is placed in a porous thimble.
-
The thimble is placed in the extraction chamber of the Soxhlet apparatus.
-
The round-bottom flask is filled with a suitable organic solvent (e.g., n-hexane, ethanol, ethyl acetate).
-
The solvent is heated to its boiling point. The solvent vapor travels up to the condenser, where it liquefies and drips into the thimble containing the plant material.
-
The solvent fills the extraction chamber and, once a certain level is reached, the extract is siphoned back into the boiling flask.
-
This process is repeated continuously, allowing for the efficient extraction of the desired compounds. The extraction time typically ranges from a few hours to over 24 hours.
-
After extraction, the solvent is evaporated, usually under reduced pressure using a rotary evaporator, to yield the crude extract containing the sesquiterpenes.
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.
Apparatus:
-
High-pressure pump
-
Extraction vessel
-
Separator vessel
-
CO2 source
-
Temperature and pressure controllers
Procedure:
-
The ground plant material is packed into the extraction vessel.
-
Liquid CO2 is pumped to a high pressure, typically above its critical point (73.8 bar), and heated to a temperature above its critical temperature (31.1 °C).
-
The supercritical CO2 then flows through the extraction vessel, where it dissolves the volatile sesquiterpenes.
-
The resulting solution is then depressurized in the separator vessel. This causes the CO2 to return to a gaseous state, leaving behind the extracted compounds.
-
The CO2 can be recycled and reused. The extraction parameters (pressure and temperature) can be precisely controlled to selectively extract specific compounds. For sesquiterpenes, pressures can range from 100 to over 300 bar, with temperatures typically between 40 and 60°C.[1]
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free sampling technique used for the analysis of volatile and semi-volatile compounds.
Apparatus:
-
SPME fiber holder and fiber assembly (e.g., PDMS/DVB)
-
Sample vial with a septum
-
Heating block or water bath
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
A known amount of the plant material is placed in a sealed vial.
-
The vial is heated to a specific temperature (e.g., 40-60°C) for a set period to allow the volatile compounds to equilibrate in the headspace.
-
The SPME fiber is then exposed to the headspace of the vial for a defined extraction time (e.g., 15-30 minutes), during which the volatile sesquiterpenes adsorb onto the fiber coating.
-
After extraction, the fiber is retracted into the needle and immediately inserted into the injection port of a GC-MS for thermal desorption and analysis.
-
Quantification can be achieved by using internal or external standards.[9][14]
Visualization of Methodologies
To further clarify the experimental processes and the decision-making involved in selecting an extraction method, the following diagrams are provided.
Conclusion
The choice of an extraction method for volatile sesquiterpenes is a multifaceted decision that depends on the specific research or production goals.
-
Hydrodistillation and Steam Distillation are well-established, relatively low-cost methods suitable for obtaining essential oils. However, the high temperatures involved can lead to the degradation of some thermolabile sesquiterpenes.
-
Solvent Extraction can provide high yields and is effective for a wide range of compounds, but it requires the use of organic solvents, which may raise safety and environmental concerns, and necessitates a solvent removal step that can also affect volatile compounds.
-
Supercritical Fluid Extraction is a "green" and highly tunable method that offers excellent selectivity and yields high-quality extracts free of solvent residues. The main drawback is the high initial investment in equipment.
-
Headspace Solid-Phase Microextraction is a rapid, solvent-free technique ideal for qualitative and semi-quantitative analysis of volatile profiles. It is particularly useful for screening purposes and for analyzing compounds present in very low concentrations, but it is not suitable for large-scale production.
Ultimately, the optimal method will balance factors such as desired yield and purity, the chemical nature of the target sesquiterpenes, the scale of the operation, and available resources. For comprehensive analysis, a combination of techniques may be most informative.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Thermal decomposition and oxidation of β-caryophyllene in black pepper during subcritical water extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aidic.it [aidic.it]
- 9. Quantifying sesquiterpene and oxygenated terpene emissions from live vegetation using solid-phase microextraction fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantifying sesquiterpene and oxygenated terpene emissions from live vegetation using solid-phase microextraction fibers. | Sigma-Aldrich [sigmaaldrich.com]
- 11. Comparison of solvent extraction and hydrodistillation of essential oil from Biebersteinia multifida DC. Conjunction with gas chromatography – mass spectroscopy - Journal of North Khorasan University of Medical Sciences [journal.nkums.ac.ir]
- 12. ijesi.org [ijesi.org]
- 13. Analysis of sesquiterpene emissions by plants using solid phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Valerena-4,7(11)-diene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Valerena-4,7(11)-diene, a sesquiterpene recognized for its tranquilizing properties. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes general best practices for the disposal of similar volatile and potentially reactive organic compounds.
Key Chemical and Physical Properties
A thorough understanding of a compound's properties is the first step toward safe handling and disposal. The following table summarizes the known quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₅H₂₄ |
| Molecular Weight | 204.35 g/mol |
| CAS Number | 351222-66-7 |
| Appearance | Not explicitly stated, likely an oil or solid |
| Solubility | Soluble in organic solvents like DMSO and ethanol. |
| Storage Temperature | Recommended at -20°C for short-term and -80°C for long-term storage to maintain stability. |
Disposal Protocol: A Step-by-Step Approach
Given the absence of a specific SDS, the following disposal protocol is based on standard procedures for laboratory-scale quantities of volatile organic compounds and sesquiterpenes.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including:
- Nitrile gloves
- Safety goggles or a face shield
- A laboratory coat
2. Waste Segregation:
- Contaminated Solids: Any solid waste contaminated with this compound (e.g., weigh boats, contaminated paper towels, pipette tips) should be placed in a designated, sealed, and clearly labeled hazardous waste container for solids.
- Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container for flammable organic liquids. Do not mix with incompatible waste streams.
- Empty Containers: Empty containers that held this compound should be triple-rinsed with an appropriate solvent (e.g., ethanol or acetone). The rinsate should be collected and disposed of as hazardous liquid waste. Once decontaminated, the container can be disposed of as non-hazardous waste, or recycled according to institutional guidelines.
3. Disposal Procedure:
- All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.
- Ensure all waste containers are properly labeled with the full chemical name ("this compound"), the quantity, and any known hazards (e.g., "Flammable Organic Compound").
- Follow all institutional and local regulations for the storage and pickup of hazardous waste.
4. Spill Management:
- In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
- Collect the absorbent material into a sealed, labeled hazardous waste container.
- Ventilate the area of the spill.
- For larger spills, evacuate the area and contact your institution's EHS office immediately.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
This guide provides a framework for the safe disposal of this compound. Always prioritize safety and consult with your institution's EHS office for specific guidance and to ensure compliance with all applicable regulations.
Personal protective equipment for handling Valerena-4,7(11)-diene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Valerena-4,7(11)-diene in a laboratory setting. The following procedures are designed to minimize risk and ensure safe operational conduct and disposal.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄ | PubChem |
| Molecular Weight | 204.35 g/mol | PubChem |
| CAS Number | 351222-66-7 | The Good Scents Company[2] |
| Appearance | Not specified | - |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Flash Point | Not available | - |
| Solubility | Insoluble in water | The Good Scents Company[2] |
| LD50/LC50 | Not available | - |
| Permissible Exposure Limit (PEL) | Not established | - |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to ensure laboratory safety. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols
Personal Protective Equipment (PPE)
Based on the hazards associated with this compound containing essential oil, the following minimum PPE should be worn:
-
Eye Protection : Safety glasses with side shields or chemical splash goggles.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile). Inspect gloves for any tears or punctures before use.
-
Body Protection : A lab coat should be worn to protect from splashes.
-
Respiratory Protection : Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any aerosols or vapors.[1]
Handling Procedures
-
Engineering Controls : All work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing and Transfer : Use a dedicated spatula and weighing vessel. Handle with care to avoid generating dust or aerosols.
-
Solution Preparation : When preparing solutions, add the solid to the solvent slowly. Ensure the container is appropriately labeled with the chemical name, concentration, and hazard information.
-
Spill Management : In the event of a spill, evacuate the immediate area. Wear appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste due to its potential for skin sensitization and environmental toxicity.[1]
-
Solid Waste : Contaminated items such as gloves, pipette tips, and absorbent materials should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste : Unused solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste. Do not dispose of it down the drain.[1]
-
Disposal Route : All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
